6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKQTPISUSOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, and understanding the nuanced structural features of its derivatives is paramount for the rational design of novel therapeutics. This document will dissect the constituent parts of the target molecule, explore its tautomeric nature, provide a plausible synthetic pathway based on established chemical principles, and discuss its potential applications in drug discovery, all grounded in authoritative scientific literature.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine ring system is a bicyclic heterocycle that can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based substrates. Consequently, this scaffold has been extensively investigated, leading to the discovery of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific substitutions on this core structure, such as the ethyl group at the 6-position and the thiol group at the 4-position, play a crucial role in modulating the molecule's physicochemical properties and biological activity.
Elucidation of the Core Structure
The structure of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is composed of three key features: a fused thieno[2,3-d]pyrimidine ring system, an ethyl substituent at position 6, and a thiol group at position 4.
-
Thieno[2,3-d]pyrimidine Core: This is a planar, aromatic bicyclic system formed by the fusion of a thiophene ring and a pyrimidine ring. The numbering of the atoms follows a standardized convention, which is essential for unambiguously identifying the positions of substituents.
-
6-Ethyl Group: An ethyl (-CH₂CH₃) group is attached to the carbon atom at the 6-position of the thiophene ring. This alkyl substituent influences the molecule's lipophilicity and can engage in van der Waals interactions within a biological target's binding pocket.
-
4-Thiol Group: A thiol (-SH) group is present at the 4-position of the pyrimidine ring. This functional group is of particular interest due to its nucleophilicity and its existence in a tautomeric equilibrium with the thione form.
The molecular formula of this compound is C₈H₈N₂S₂, and it has a molecular weight of 196.29 g/mol .
Thiol-Thione Tautomerism: A Critical Structural Consideration
A pivotal aspect of the structure of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is the existence of prototropic tautomerism. The proton of the thiol group at position 4 can migrate to the adjacent nitrogen atom (N3) of the pyrimidine ring, resulting in the formation of the 6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione tautomer.
Caption: Prototropic tautomerism of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol.
This equilibrium between the thiol and thione forms is a dynamic process, and the predominant tautomer can be influenced by factors such as the physical state (solid or in solution), solvent polarity, pH, and temperature. In the solid state and in many organic solvents, the thione form is often favored due to the greater stability of the amide-like C=O and C=S bonds. Spectroscopic techniques, particularly NMR and IR, are instrumental in determining the dominant tautomeric form under specific conditions.
Synthetic Strategy: A Step-by-Step Approach
Step 1: Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a multicomponent condensation that provides a versatile route to polysubstituted 2-aminothiophenes.[3][4] To obtain the necessary precursor for our target molecule, 2-amino-5-ethylthiophene-3-carbonitrile, the following reactants are required:
-
Ketone: 2-Pentanone (to introduce the ethyl group at the desired position)
-
Active Methylene Compound: Malononitrile (to provide the amino and nitrile functionalities)
-
Sulfur: Elemental sulfur
Experimental Protocol: Synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile
-
Reaction Setup: To a solution of 2-pentanone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).
-
Base Catalysis: Add a catalytic amount of a base, typically a secondary amine like morpholine or diethylamine, to initiate the condensation.
-
Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-70 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-5-ethylthiophene-3-carbonitrile.
Caption: Workflow for the Gewald Reaction.
Step 2: Cyclization to Form the Thieno[2,3-d]pyrimidine Ring
The 2-aminothiophene-3-carbonitrile intermediate is a versatile precursor for the construction of the fused pyrimidine ring. To introduce the 4-thiol (or 4-thione) functionality, a cyclization reaction with a thiocarbonyl-containing reagent is employed. Thiourea is a common and effective choice for this transformation.
Experimental Protocol: Synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
-
Reaction Setup: The 2-amino-5-ethylthiophene-3-carbonitrile (1 equivalent) is dissolved in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Reagent Addition: Thiourea (1-1.2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The high temperature facilitates the cyclization and formation of the pyrimidine ring.
-
Work-up and Purification: After cooling, the reaction mixture is often poured into acidified water to precipitate the product. The resulting solid is collected by filtration, washed with water, and can be purified by recrystallization to afford 6-Ethylthieno[2,3-d]pyrimidine-4-thiol.
Caption: Cyclization to form the final product.
Spectroscopic Characterization
The definitive confirmation of the structure of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol requires a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected:
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group. - A singlet for the proton at the 5-position of the thiophene ring. - A singlet for the proton at the 2-position of the pyrimidine ring. - A broad singlet for the N-H proton of the thione tautomer, which would be exchangeable with D₂O. - A singlet for the S-H proton of the thiol tautomer, also exchangeable with D₂O. |
| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group carbons. - Signals in the aromatic region for the carbons of the thieno[2,3-d]pyrimidine core. - A signal at a downfield chemical shift characteristic of a C=S carbon (thione tautomer). |
| IR Spectroscopy | - N-H stretching vibrations (around 3100-3400 cm⁻¹) for the thione tautomer. - A C=S stretching vibration (around 1100-1250 cm⁻¹) for the thione tautomer. - S-H stretching vibrations (around 2550-2600 cm⁻¹, often weak) for the thiol tautomer. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₈H₈N₂S₂. |
Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have shown promise in a variety of therapeutic areas.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have been reported to possess potent anticancer activity.[1][5] They can act as inhibitors of various protein kinases, which are often dysregulated in cancer cells. The specific substitutions on the ring system are critical for achieving selectivity and potency against different kinase targets.
-
Antimicrobial Agents: The structural similarity to purines also makes thieno[2,3-d]pyrimidines interesting candidates for the development of antimicrobial agents.[6] They can potentially interfere with nucleic acid synthesis or other essential metabolic pathways in bacteria and fungi.
-
Other Therapeutic Areas: The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, antiviral, and analgesic agents.[7]
The 6-ethyl and 4-thiol functionalities of the title compound are expected to influence its pharmacokinetic and pharmacodynamic properties. The ethyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the thiol group can participate in hydrogen bonding or act as a nucleophile in interactions with biological targets.
Conclusion
6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a molecule with a rich chemical structure, characterized by its fused heterocyclic core, specific alkyl and thiol substitutions, and the critical phenomenon of thiol-thione tautomerism. Its synthesis can be logically approached through established methods like the Gewald reaction and subsequent cyclization. The thieno[2,3-d]pyrimidine scaffold's proven track record in medicinal chemistry makes this and related compounds valuable subjects for further investigation in the quest for novel and effective therapeutic agents. A thorough understanding of its structural nuances is the cornerstone for any future drug design and development efforts centered on this promising molecule.
References
- El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
- Patel, V., et al. (2021).
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Vlasov, S. V., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry.
- Hassan, A. A., et al. (2018).
- Zhang, X., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry.
- Hafez, H. N., El-Gazzar, A. B. A., & Nawwar, G. A. M. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3949.
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PubChem. (n.d.). 6-ethyl-2-(2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]
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PubChem. (n.d.). Thieno[2,3-d]pyrimidine-4-thiol. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Bulletin of Faculty of Pharmacy, Cairo University, 50(1), 107-114.
- Yong, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(19), 4488.
- Ali, E. M. H., & Abdel-Maksoud, M. S. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
- Gangjee, A., et al. (2008). Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. Journal of Medicinal Chemistry, 51(4), 852-864.
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- Pal, M., et al. (2013). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 11(31), 5179-5192.
- El-Faham, A., et al. (2021). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research.
- Gencheva, V., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331.
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An In-depth Technical Guide to 6-Ethylthieno[2,3-d]pyrimidine-4-thiol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, drawing significant attention due to its structural analogy to endogenous purine bases like adenine and guanine.[1] This resemblance allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a fertile ground for drug discovery.[1] The fusion of a thiophene ring with a pyrimidine ring results in a bicyclic system with unique electronic and steric properties, offering a versatile platform for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H8N2S2 | [6] |
| Molecular Weight | 196.29 g/mol | [6] |
| IUPAC Name | 6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione | N/A |
| CAS Number | Not readily available for the thiol form. The oxo-analog is 18593-51-6. | [5] |
Synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol: A Strategic Approach
The synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The core strategy involves the initial construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by the annulation of the pyrimidine ring, and finally, the conversion of a carbonyl group to a thiocarbonyl group.
Part 1: The Gewald Reaction - Building the Thiophene Core
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1]
To achieve the desired 6-ethyl substitution, the logical starting ketone is pentan-3-one . The reaction with cyanoacetamide and elemental sulfur, catalyzed by a base such as morpholine or triethylamine, would yield the key intermediate, 2-amino-5-ethyl-thiophene-3-carboxamide .
Experimental Protocol: Synthesis of 2-amino-5-ethyl-thiophene-3-carboxamide
-
Reaction Setup: To a stirred solution of pentan-3-one (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL), add morpholine (15 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure 2-amino-5-ethyl-thiophene-3-carboxamide.
Part 2: Pyrimidine Ring Annulation
The 2-aminothiophene intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one. A common and efficient method for this transformation is to react the 2-amino-thiophene-3-carboxamide with formic acid or a derivative like triethyl orthoformate.
Experimental Protocol: Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: A mixture of 2-amino-5-ethyl-thiophene-3-carboxamide (10 mmol) and an excess of formic acid (20 mL) is prepared in a round-bottom flask.
-
Reaction Execution: The mixture is heated to reflux for 8-10 hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After completion, the excess formic acid is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one.
Part 3: Thionation - Introduction of the Thiol Group
The final step is the conversion of the 4-oxo group of the thieno[2,3-d]pyrimidin-4(3H)-one to the desired 4-thioxo group. This is typically achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] being the most common and effective choice.[7][8]
Experimental Protocol: Synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4(3H)-thione
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a mixture of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) and Lawesson's reagent (3 mmol) in anhydrous toluene (50 mL) is prepared.
-
Reaction Execution: The reaction mixture is heated to reflux for 3-5 hours. The progress of the thionation is monitored by TLC.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 6-Ethylthieno[2,3-d]pyrimidine-4(3H)-thione.
Therapeutic Potential and Applications in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology and infectious diseases. The introduction of an ethyl group at the 6-position and a thiol/thione group at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Many thieno[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents.[9][10] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as:
-
Kinase Inhibition: Thienopyrimidines have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[9] The structural similarity to ATP allows them to compete for the kinase's binding site.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives act as nonclassical lipophilic DHFR inhibitors, disrupting the folate pathway and thereby inhibiting DNA synthesis in cancer cells.[11]
The 6-ethyl group can enhance binding to hydrophobic pockets in target enzymes, while the 4-thiol group can act as a crucial hydrogen bond donor or acceptor, or participate in metal chelation within the active site.
Anti-inflammatory and Antimicrobial Potential
Thieno[2,3-d]pyrimidines have also shown promise as anti-inflammatory and antimicrobial agents.[3][12] Their anti-inflammatory effects can be attributed to the inhibition of pro-inflammatory cytokines and enzymes. As antimicrobials, they can target essential bacterial or viral enzymes, disrupting their life cycle.[2] The sulfur atom in the thiophene ring and the thiol group can play a significant role in these interactions.
Conclusion and Future Directions
6-Ethylthieno[2,3-d]pyrimidine-4-thiol represents a promising molecule within the broader class of thienopyrimidine derivatives. Its synthesis is achievable through a well-defined and adaptable synthetic route. The strategic placement of the ethyl and thiol functional groups provides opportunities for fine-tuning its biological activity.
For researchers and drug development professionals, this compound and its analogs serve as a valuable starting point for further investigation. Future work should focus on:
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Definitive Structural Elucidation: Confirming the predominant tautomeric form (thiol vs. thione) in physiological conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of related compounds to optimize potency and selectivity for specific biological targets.
-
In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the mechanism of action and assess the therapeutic potential of lead compounds.
The versatility of the thieno[2,3-d]pyrimidine scaffold, combined with the potential for targeted modifications, ensures that compounds like 6-Ethylthieno[2,3-d]pyrimidine-4-thiol will remain an active area of research in the quest for novel and effective therapeutics.
References
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Thieno[2,3-d]pyrimidines in Medicinal Chemistry
Abstract
The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleobase adenine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine core, from its initial discovery and the evolution of its synthesis to its extensive applications in modern drug development. We will delve into the key synthetic methodologies, explore the structure-activity relationships that govern its biological activity, and highlight its role in the creation of potent inhibitors for a range of therapeutic targets, with a particular focus on oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical heterocyclic system.
Introduction: The Rise of a Versatile Heterocycle
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a driving force in medicinal chemistry. In this pursuit, certain molecular scaffolds have demonstrated remarkable versatility, serving as foundational structures for a multitude of drugs. The thieno[2,3-d]pyrimidine system is a prime example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1] This inherent biological relevance, coupled with its synthetic tractability, has cemented its importance in drug discovery programs worldwide. This guide will provide a comprehensive journey through the history, synthesis, and therapeutic applications of this remarkable heterocyclic core.
A Historical Perspective: The Genesis of Thieno[2,3-d]pyrimidines
While the thieno[2,3-d]pyrimidine scaffold is a subject of intense modern research, its roots can be traced back to the mid-20th century. The pioneering work in the field of fused pyrimidine chemistry laid the groundwork for the eventual synthesis of this important heterocycle. While a definitive first synthesis is not prominently documented in readily available literature, early explorations into the chemistry of 2-aminothiophenes were the critical precursors. The development of the Gewald reaction in the 1960s, a multicomponent reaction for the synthesis of 2-aminothiophenes, was a watershed moment that unlocked the efficient construction of the thiophene ring, a key component of the thieno[2,3-d]pyrimidine core. This breakthrough paved the way for systematic investigations into the synthesis and properties of thieno[2,3-d]pyrimidines and their derivatives.
The Synthetic Arsenal: Constructing the Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine scaffold is a well-established field with a variety of robust and versatile methods. The most common and efficient strategies involve the initial construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring.
The Gateway to Thiophenes: The Gewald Reaction
The Gewald reaction is the cornerstone of thieno[2,3-d]pyrimidine synthesis. This powerful one-pot, three-component reaction utilizes an α-methylene ketone or aldehyde, a compound with an activated methylene group (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to afford highly substituted 2-aminothiophenes.[2][3]
Experimental Protocol: A Generalized Gewald Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol, and a catalytic amount of a base (e.g., triethylamine, morpholine, or piperidine).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated 2-aminothiophene product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Causality in Experimental Choices:
-
Choice of Base: The selection of the base is critical. Tertiary amines like triethylamine are commonly used as they are less likely to participate in side reactions. The basicity of the catalyst influences the reaction rate and yield.
-
Solvent Selection: Protic solvents like ethanol and methanol are often preferred as they facilitate the dissolution of the starting materials and the base.
-
Stoichiometry: A slight excess of sulfur is often used to ensure complete consumption of the other reactants.
Building the Pyrimidine Ring: Cyclization Strategies
Once the 2-aminothiophene precursor is in hand, the next crucial step is the construction of the fused pyrimidine ring. Several reliable methods are available, each offering distinct advantages depending on the desired substitution pattern of the final thieno[2,3-d]pyrimidine.
2-Aminothiophene-3-carbonitriles are common products of the Gewald reaction and serve as versatile starting materials for pyrimidine ring formation.
-
Reaction with Formamide: Heating a 2-aminothiophene-3-carbonitrile with an excess of formamide is a straightforward method to produce 4-aminothieno[2,3-d]pyrimidines.
-
Reaction with Isocyanates and Isothiocyanates: Treatment of the 2-aminothiophene with isocyanates or isothiocyanates, followed by base-catalyzed cyclization, yields thieno[2,3-d]pyrimidin-4-ones or -4-thiones, respectively.
-
Reaction with Acyl Chlorides and Anhydrides: Acylation of the 2-amino group with acyl chlorides or anhydrides, followed by cyclization, provides access to 4-substituted thieno[2,3-d]pyrimidin-4-ones.[2]
When the Gewald reaction is performed with α-cyanoesters, the resulting 2-aminothiophene-3-carboxylates can be cyclized under various conditions:
-
Reaction with Formamide or Urea: Heating with formamide or urea leads to the formation of thieno[2,3-d]pyrimidin-4-ones.
-
Reaction with Guanidine: Condensation with guanidine provides 2,4-diaminothieno[2,3-d]pyrimidines.
An Alternative Pathway: The Dimroth Rearrangement
Therapeutic Applications: A Scaffold of Biological Significance
The thieno[2,3-d]pyrimidine core is a prolific scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. Its ability to mimic the purine structure allows for interactions with numerous enzymes and receptors, making it a valuable starting point for the design of targeted therapies.
A Dominant Force in Oncology
The most significant impact of thieno[2,3-d]pyrimidines has been in the field of oncology. Numerous derivatives have been developed as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.
Table 1: Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors in Oncology
| Target Kinase | Example Compound(s) | Key Structural Features | Representative IC50 Values |
| VEGFR-2 | Substituted 4-anilino-thieno[2,3-d]pyrimidines | The 4-anilino moiety is crucial for binding to the ATP-binding site of the kinase. | 0.1 - 10 µM |
| EGFR | 4-(3-Ethynylanilino)-thieno[2,3-d]pyrimidines | The ethynyl group forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition. | 10 - 100 nM |
| PI3K | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | The morpholine group enhances solubility and often interacts with the solvent-exposed region of the active site. | 50 - 500 nM |
| aPKC | Tricyclic thieno[2,3-d]pyrimidines | The rigid tricyclic structure provides a specific conformation for potent and selective inhibition. | 20 - 200 nM |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Beyond Oncology: A Spectrum of a Diverse Activities
While oncology remains a major focus, the therapeutic potential of thieno[2,3-d]pyrimidines extends to other disease areas:
-
Anti-inflammatory Agents: Certain derivatives have shown potent anti-inflammatory activity through the inhibition of enzymes like phosphodiesterase 4 (PDE4).[4]
-
Antiviral and Antibacterial Agents: The scaffold has been explored for the development of novel antiviral and antibacterial compounds.[5]
-
Central Nervous System (CNS) Disorders: Thieno[2,3-d]pyrimidines have been investigated as antagonists for various CNS receptors, showing potential for the treatment of neurological and psychiatric disorders.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.
-
Position 4: This position is a key point for modification and often bears a substituent that interacts with the hinge region of kinase ATP-binding sites. Arylamino and aryloxy groups are common at this position.
-
Position 2: Substituents at this position can influence selectivity and pharmacokinetic properties. Small alkyl or amino groups are often well-tolerated.
-
Positions 5 and 6: These positions on the thiophene ring are frequently substituted to modulate solubility, metabolic stability, and to explore additional binding interactions with the target protein.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its rich history, well-established synthetic routes, and diverse biological activities have solidified its position as a privileged core in medicinal chemistry. The ongoing exploration of this scaffold continues to yield novel compounds with promising therapeutic potential. Future research will likely focus on:
-
Development of more selective kinase inhibitors: As our understanding of kinase biology deepens, the design of thieno[2,3-d]pyrimidine derivatives with improved selectivity profiles will be a key area of focus to minimize off-target effects.
-
Exploration of new therapeutic areas: The versatility of the scaffold suggests that its application can be expanded to a wider range of diseases.
-
Application of novel synthetic methodologies: The development of new and more efficient synthetic methods will facilitate the creation of larger and more diverse libraries of thieno[2,3-d]pyrimidine derivatives for high-throughput screening.
The thieno[2,3-d]pyrimidine core is a testament to the power of heterocyclic chemistry in drug discovery. Its journey from a chemical curiosity to a cornerstone of modern medicinal chemistry is a compelling narrative that continues to unfold, promising new and improved treatments for a host of human diseases.
References
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2021). ResearchGate. Available at: [Link]
-
Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
Teja, R. B., et al. (2015). Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Semantic Scholar. Available at: [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
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- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethylthieno[2,3-d]pyrimidine-4-thiol: Technical Safety & Handling Guide
Part 1: Executive Summary
6-Ethylthieno[2,3-d]pyrimidine-4-thiol (Molecular Formula: C₈H₈N₂S₂) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds, including kinase inhibitors and antifolates. As a thienopyrimidine derivative, it shares structural homology with purines, making it a critical scaffold for designing ATP-competitive inhibitors.
However, its utility is matched by specific handling challenges. Like many nitrogen-heterocyclic thiols, this compound exhibits thione-thiol tautomerism , susceptibility to oxidative dimerization (disulfide formation), and characteristic organosulfur volatility. This guide provides a rigorous, evidence-based framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic safety data to address the specific physicochemical behaviors of the thienopyrimidine-thiol class.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the dual nature of the "thiol" functionality in this heterocyclic system is prerequisite for accurate handling. In the solid state, these compounds often exist predominantly as the thione tautomer, yet they react chemically as thiols (mercaptans).
Table 1: Physicochemical Specifications
| Parameter | Data | Notes |
| Chemical Name | 6-Ethylthieno[2,3-d]pyrimidine-4-thiol | Alternate: 6-Ethylthieno[2,3-d]pyrimidine-4(3H)-thione |
| CAS Number | Not widely listed | Refer to Parent CAS 14080-55-8 (Thieno[2,3-d]pyrimidine-4-thiol) for tox data.[1][2] |
| Molecular Formula | C₈H₈N₂S₂ | |
| Molecular Weight | 196.29 g/mol | |
| Appearance | Pale yellow to off-white powder | Color darkens upon oxidation. |
| Solubility | DMSO, DMF, Pyridine | Low solubility in water and non-polar solvents (Hexane). |
| pKa (Thiol) | ~7.0 - 8.5 (Estimated) | Acidity enhanced by the pyrimidine ring electron deficiency. |
| Odor | Characteristic Stench | Detectable at ppb levels; requires odor control. |
Structural Tautomerism & Reactivity
The safety and stability of this compound are governed by its equilibrium. The proton on the sulfur (thiol form) can migrate to the nitrogen (thione form).
Figure 1: Tautomeric equilibrium and the oxidative risk pathway. Solubilization shifts the equilibrium, exposing the thiol to oxidation.
Part 3: Hazard Identification & Toxicology
While specific toxicological data for the 6-ethyl derivative is limited, data from the parent compound (Thieno[2,3-d]pyrimidine-4-thiol , CAS 14080-55-8) and analogous thienopyrimidines serves as the authoritative baseline for risk assessment.
GHS Classification (Extrapolated)
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Category 1 or 2A (H318/H319) - Potential for severe eye damage due to acidity and nucleophilicity.
-
Specific Target Organ Toxicity (SE): Category 3 (H335) - May cause respiratory irritation.
Critical Health Risks
-
Sensitization: Thienopyrimidines can act as haptens. Repeated dermal exposure may lead to sensitization.
-
Respiratory Distress: Inhalation of dust or vapors (if heated) can cause severe irritation to the bronchial mucosa. The "stench" characteristic can also induce nausea (psychosomatic response) even at non-toxic concentrations.
-
Metabolic Toxicity: As an antifolate analog, systemic absorption could theoretically interfere with folate metabolism in rapidly dividing cells, though this requires high dosage.
Part 4: Safe Handling & Engineering Controls
Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until validated otherwise.
Containment Strategy
-
Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Face velocity must be maintained between 0.3 – 0.5 m/s.
-
Odor Control: If the stench is pervasive, use a secondary containment tray containing a thin layer of bleach solution (10% sodium hypochlorite) to immediately neutralize any micro-spills or dust.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (extended cuff) or Neoprene (for better sulfur resistance).
-
-
Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100/OV (Organic Vapor) combination cartridge respirator.
-
Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust migration.
Solubilization Protocol
Dissolving 6-Ethylthieno[2,3-d]pyrimidine-4-thiol often requires polar aprotic solvents (DMSO, DMF).
-
Exotherm Warning: Dissolution may be slightly exothermic.
-
Degassing: Solvents should be degassed (sparged with Argon) prior to adding the solid to prevent immediate oxidation to the disulfide dimer.
Part 5: Storage & Stability Guidelines
The integrity of the thiol group is the primary storage concern.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen . The container should be backfilled with inert gas after every use.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers that may catalyze oxidation (iron/copper traces).
-
Shelf Life:
-
Solid: 2 years if stored correctly.
-
Solution (DMSO): Use immediately.[4] Thiol half-life in solution is hours to days depending on oxygen exposure.
-
Part 6: Emergency Response & Disposal
Decontamination Logic: The "Bleach Quench"
Thiols are rapidly oxidized by sodium hypochlorite (bleach) to sulfonates, which are odorless and water-soluble. This is the core of the decontamination strategy.
Reaction: R-SH + 3 NaOCl → R-SO3H + 3 NaCl
Figure 2: Emergency response workflow for thiol spills.
Waste Disposal
-
Quenching: All glassware and tools must be soaked in a bleach bath (10% NaOCl) for 2 hours in a fume hood before washing. This eliminates the stench and residual active compound.
-
Segregation: Do not mix thiol waste with acids (risk of H₂S evolution) or strong oxidizers (uncontrolled exotherm).
-
Labeling: Clearly label waste containers as "Thiol/Mercaptan - Stench."
Part 7: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2240043, Thieno[2,3-d]pyrimidine-4-thiol. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Standard Operating Procedure: How to Work with Thiols. Retrieved from [Link]
-
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides.[4] Acta Chemica Scandinavica.[4] Retrieved from [Link]
Sources
Solubility of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol in common solvents
Technical Guide: Solubility Profile and Solvent Selection for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Executive Summary
6-Ethylthieno[2,3-d]pyrimidine-4-thiol (CAS: 14080-55-8 [parent], specific ethyl derivative often custom synthesized) is a fused heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for kinase inhibitors and antimicrobial agents.[1][2][3] Its utility relies heavily on the correct handling of its solubility, which is dominated by its thione-thiol tautomerism and lipophilic ethyl side chain.[1][2][3]
This guide provides a definitive technical analysis of its solubility profile, offering field-proven protocols for stock solution preparation and solvent selection.[1][2][3] The core finding is that while the compound exhibits poor aqueous solubility, it shows excellent solvability in polar aprotic solvents (DMSO, DMF) and pH-dependent solubility in alkaline aqueous media.[1][4]
Physicochemical Characterization
To understand the solubility behavior, we must first analyze the molecular drivers.[1][4][3]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₈H₈N₂S₂ | Moderate molecular weight (~196.29 Da) facilitates dissolution if polarity matches.[1][2][3][5] |
| Physical State | Yellow to off-white crystalline solid | High lattice energy often requires sonication or heat for initial dissolution.[1][2][3][5] |
| Tautomerism | Thione (major) | In solid state and neutral solution, the thione (C=S) form predominates.[1][4][3] This increases polarity relative to the thiol form but maintains high lipophilicity.[1][2][3] |
| pKa (Predicted) | ~7.5 - 8.5 (Thiol group) | Critical: The compound is weakly acidic.[1][4][2][3][5] It will deprotonate in basic conditions (pH > 9), drastically increasing aqueous solubility.[1][4][3] |
| LogP (Predicted) | ~2.0 - 2.5 | Lipophilic.[1][4][2][3][5] Prefers organic matrices over neutral aqueous buffers.[1][2][3] |
Solubility Profile & Solvent Compatibility
The following matrix categorizes solvents based on their efficacy for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Primary Choice. Ideal for biological assay stock solutions (10-100 mM).[1][2][3][5] |
| DMF (Dimethylformamide) | High (>50 mg/mL) | Synthesis and chemical reactions.[1][4][2][3] | |
| Polar Protic | Ethanol (EtOH) | Moderate (Heat required) | Recrystallization.[1][4][2][3][6][7] Often soluble when hot; precipitates upon cooling.[4][2][3] |
| Methanol (MeOH) | Moderate | Chromatographic mobile phases; synthesis workup.[1][4][2][3] | |
| Non-Polar | Chloroform / DCM | Good | Liquid-liquid extraction (organic layer).[1][4][2][3][5] |
| Diethyl Ether / Hexane | Poor / Insoluble | Used to precipitate the compound or wash impurities.[2][3][5] | |
| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | Not suitable for direct dissolution.[1][4][2][3] |
| 0.1 M NaOH / KOH | Soluble | Forms the water-soluble thiolate salt.[2][3][5] |
Mechanistic Insight: The Thione Effect
Unlike simple thiols, the thienopyrimidine-4-thiol exists largely as the thione (NH-C=S) tautomer in solution.[1][2][3][5] The N-H proton is capable of hydrogen bond donation, while the sulfur atom is a weak acceptor.[1][4][3]
-
In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the N-H proton, disrupting the crystal lattice effectively.[1][2][3]
-
In Water: The hydrophobic ethyl-thienopyrimidine core disrupts the water network too significantly for the hydration energy to compensate, resulting in precipitation.[1][2][3]
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Use this protocol for in vitro biological assays (e.g., IC50 determination).
-
Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 196.29 g/mol ), weigh 1.96 mg of substance.[1][4][3]
-
Solvent Addition: Add 1 mL of anhydrous DMSO (biotech grade, >99.9%).
-
Dissolution: Vortex vigorously for 30 seconds.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiol/thione) and store at -20°C.
Protocol B: Solubility Limit Determination (Saturation Shake-Flask)
Use this self-validating method if exact solubility data is required for a specific formulation.[1][2][3][5]
-
Excess Addition: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (compatible with DMSO/Organics) to remove undissolved solid.
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis spectrophotometry (peak absorbance typically ~280-300 nm) or HPLC against a standard curve.
Visualization: Solvation & Workflow
The following diagram illustrates the decision logic for solvent selection and the chemical interactions involved.
Figure 1: Decision tree for solvent selection based on application, highlighting the divergence between organic solvation and pH-dependent aqueous solubility.[1][2]
References
-
PubChem. Thieno[2,3-d]pyrimidine-4-thiol (Compound Summary). National Library of Medicine.[1][4][2][3] [Link][1][4][3]
-
Molin, P., et al. (2012). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives.[1][4][3] Journal of Heterocyclic Chemistry.[1][4][2][3] (General reference for thienopyrimidine solubility protocols).
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-ethyl-2-(2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one | C13H11N3OS | CID 852940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-4-thiol | C6H4N2S2 | CID 2240043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. Thio pyrimidine [m.chemicalbook.com]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Molecular weight and formula of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Executive Summary
6-Ethylthieno[2,3-d]pyrimidine-4-thiol (CAS: 14080-55-8 for the core scaffold, specific derivatives vary) is a fused heterocyclic compound belonging to the thienopyrimidine class. Structurally functioning as a bioisostere of purine, this scaffold is of high value in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs), adenosine receptor antagonists, and antimicrobial agents.
This guide details the physicochemical properties, synthetic pathways, and analytical validation protocols for this specific derivative.
Part 1: Physicochemical Characterization
The molecule exhibits significant tautomerism between the thiol (-SH) and thione (=S) forms. While often nomenclatured as a "thiol," in polar solvents and the solid state, the thione tautomer (4(3H)-thione) frequently predominates.
Core Data Table
| Property | Value |
| IUPAC Name | 6-Ethylthieno[2,3-d]pyrimidine-4-thiol |
| Molecular Formula | C₈H₈N₂S₂ |
| Molecular Weight | 196.29 g/mol |
| Exact Mass | 196.0129 |
| Core Scaffold | Thieno[2,3-d]pyrimidine |
| Key Substituents | Ethyl (C-6), Thiol/Thione (C-4) |
| Solubility | Low in water; soluble in DMSO, DMF, hot Ethanol |
| pKa (Calculated) | ~6.5 (Thiol group) |
| Appearance | Yellowish crystalline solid |
Tautomeric Equilibrium
Understanding the tautomerism is critical for docking studies and solubility profiles.
-
Thiol Form (Aromatic): Favored in gas phase and non-polar solvents.[1]
-
Thione Form (Amide-like): Favored in polar solvents (DMSO, Water) and solid crystal structures due to intermolecular hydrogen bonding (N-H···S).
Part 2: Synthetic Pathway (The "Expertise" Section)
The synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is most reliably achieved through a convergent route starting with the Gewald Reaction , followed by cyclization and thionation.
Step 1: Synthesis of the Thiophene Precursor (Gewald Reaction)
The foundation is the construction of the substituted thiophene ring.
-
Reagents: Butyraldehyde, Ethyl Cyanoacetate, Elemental Sulfur (S₈), Diethylamine (Catalyst).
-
Mechanism: The Knoevenagel condensation of the aldehyde and cyanoacetate forms an acrylonitrile intermediate, which undergoes base-catalyzed cyclization with sulfur.
-
Critical Control Point: Temperature control (kept < 50°C initially) is vital to prevent polymerization of the aldehyde.
Step 2: Formation of the Pyrimidinone Core
-
Reagents: Formamide (excess), Ammonium Acetate (catalytic).
-
Conditions: Reflux at 180-190°C.
-
Outcome: Cyclization yields 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Thionation (Conversion to Target)
To convert the 4-oxo group to the 4-thiol/thione.
-
Reagents: Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent.
-
Solvent: Anhydrous Pyridine or Toluene.
-
Protocol:
-
Suspend the 4-oxo intermediate in dry pyridine.
-
Add 0.6 equivalents of P₂S₅.
-
Reflux for 4–6 hours (monitor by TLC; Mobile phase: Hexane/EtOAc 7:3).
-
Quenching (Critical): Pour reaction mixture into ice-water. The product precipitates as a yellow solid.[2]
-
Purification: Recrystallize from Ethanol/DMF.
-
Visual Workflow (DOT Diagram)
Caption: Convergent synthetic pathway for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol via Gewald chemistry.
Part 3: Analytical Validation (Self-Validating Protocols)
To ensure scientific integrity, the synthesized compound must pass the following QC checkpoints.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
-
Thiophene Proton: Singlet around δ 7.0–7.5 ppm (Position 5).
-
Pyrimidine Proton: Singlet around δ 8.0–8.5 ppm (Position 2).
-
Ethyl Group:
-
Triplet (–CH₃) at δ ~1.2 ppm.
-
Quartet (–CH₂–) at δ ~2.8 ppm.
-
-
Thiol/Thione Proton: Broad singlet at δ 13.0–14.0 ppm (exchangeable with D₂O). Note: Absence of this peak often indicates rapid exchange or deprotonation.
Infrared Spectroscopy (FT-IR)
-
Absence of Carbonyl: Disappearance of the strong C=O stretch (1650–1680 cm⁻¹) seen in the precursor.
-
Thione Character: Appearance of C=S stretch bands around 1100–1200 cm⁻¹.
-
NH/SH: Weak broad bands around 3100–3400 cm⁻¹.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ or APCI.
-
Target Mass: [M+H]⁺ = 197.29 m/z.
-
Isotope Pattern: Look for the ³⁴S isotope contribution (~9% of base peak height due to two sulfur atoms).
Part 4: Therapeutic Potential & Biological Context[2]
Mechanism of Action
The thieno[2,3-d]pyrimidine scaffold is a classical ATP-competitive inhibitor .
-
Kinase Binding: The N1 and N3 atoms, along with the C4-substituent (thiol/thione), mimic the adenine ring of ATP.
-
Hinge Region Interaction: They form hydrogen bonds with the hinge region amino acids of kinases such as VEGFR-2, EGFR, and PI3K [1, 2].
Biological Applications[1][2][3][4][5][6][7][8][9]
-
Anticancer: Inhibition of angiogenesis via VEGFR-2 blockade.
-
Antimicrobial: Inhibition of bacterial dihydrofolate reductase (DHFR) when substituted at the 2-position [3].
Signaling Pathway Interaction
Caption: Mechanism of ATP-competitive inhibition by thienopyrimidine scaffolds in tyrosine kinase signaling.
References
-
PubChem. Thieno[2,3-d]pyrimidine-4-thiol Compound Summary. [Link][3][4]
-
El-Gazzar, A. B., et al. (2007).[2] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.[2] Acta Pharmaceutica.[2] [Link]
-
He, F., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.[5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Thieno[2,3-d]pyrimidine-4-thiol | C6H4N2S2 | CID 2240043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieno(2,3-d)pyrimidin-4(3H)-one | C6H4N2OS | CID 2808547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol in Medicinal Chemistry
[1]
Executive Summary
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazolines (e.g., Gefitinib) and purines (e.g., ATP).[1] The specific derivative 6-Ethylthieno[2,3-d]pyrimidine-4-thiol represents a critical intermediate for generating diversity at the pharmacophore's "hinge-binding" region (position 4) and the hydrophobic "solvent-exposed" or "allosteric" regions (position 6).[1]
This guide details the practical applications of this thiol intermediate. Unlike the ubiquitous 5,6-dimethyl or 6-phenyl analogs, the 6-ethyl variant offers a unique lipophilic profile (
Chemical Profile & Handling
Structural Dynamics: Tautomerism
In solution, 6-Ethylthieno[2,3-d]pyrimidine-4-thiol exists in a tautomeric equilibrium between the thiol (aromatic) and thione (amide-like) forms.[1]
-
Thione Form (Major in neutral solution): Proton on N3, C=S double bond.[1] Stable, high melting point.[1]
-
Thiol Form (Reactive species): Proton on S, aromatic pyrimidine ring.[1]
-
Thiolate Anion (In basic media): The nucleophilic species required for S-alkylation.[1]
Handling Protocol:
Application I: Synthesis of S-Alkylated Bioactive Thioethers
Target Therapeutic Area: Antimicrobial (Gram-positive bacteria) and Cytotoxic Agents.[1]
The most direct application of the 4-thiol group is S-alkylation .[1] This reaction preserves the pyrimidine aromaticity and introduces a flexible "tail" that can interact with diverse biological targets.[1]
Experimental Protocol: Base-Catalyzed S-Alkylation
Rationale: The use of a mild base (
Reagents:
-
Substrate: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol (1.0 eq)[1]
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Ethyl chloroacetate) (1.1 eq)[1]
-
Base: Anhydrous Potassium Carbonate (
) (2.0 eq)[1] -
Solvent: Dry Acetone or DMF (10 mL/mmol)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with the thiol substrate and anhydrous
in dry acetone. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the thiolate forms.[1] -
Addition: Add the alkyl halide dropwise over 5 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–8 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting thiol (lower
) should disappear. -
Work-up:
-
Purification: Filter the precipitate. Recrystallize from Ethanol or Dioxane to yield the pure thioether.[1]
Data Interpretation:
Application II: Scaffold Transformation for Kinase Inhibition
Target Therapeutic Area: Anticancer (EGFR Tyrosine Kinase Inhibitors).[1]
To mimic ATP more closely, the sulfur at position 4 is often replaced by an amine.[1] This requires a two-step "Activation-Substitution" protocol. The 6-ethyl group provides critical hydrophobic interactions within the ATP-binding pocket.[1]
Experimental Protocol: Thiol Chloride Amine[1]
Step A: Chlorination (Deoxyhalogenation)
Reagents:
-
Substrate: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol[1]
-
Reagent: Phosphorus Oxychloride (
) (Excess, acts as solvent)[1] -
Catalyst:
(0.5 eq) or catalytic DMF.[1]
Method:
-
Suspend the thiol in
.[1] -
Reflux for 3–5 hours. The solution will clarify as the 4-chloro derivative forms.[1]
-
Critical Safety Step: Remove excess
under reduced pressure.[1] Pour the residue onto crushed ice slowly with vigorous stirring (Exothermic hydrolysis). -
Extract with Chloroform/DCM and dry (
) to obtain 4-chloro-6-ethylthieno[2,3-d]pyrimidine .[1]
Step B: Nucleophilic Aromatic Substitution (
)
Reagents:
-
Substrate: 4-Chloro intermediate (from Step A).[1]
-
Nucleophile: Primary aromatic amine (e.g., 3-chloro-4-fluoroaniline) or aliphatic amine.[1]
-
Solvent: Isopropanol (IPA) or Ethanol.[1]
Method:
Visualizing the Synthetic & Logic Pathways
Diagram 1: Synthetic Divergence from the 4-Thiol Core
This flowchart illustrates how the 6-ethyl-4-thiol scaffold serves as a divergence point for three major classes of bioactive molecules.
Caption: Divergent synthesis starting from 6-Ethylthieno[2,3-d]pyrimidine-4-thiol. Red arrow indicates the primary route for kinase inhibitor synthesis.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram explains why the 6-ethyl group and 4-position modifications are mechanistically relevant in drug design (specifically for ATP-competitive inhibition).
Caption: Pharmacophore mapping of the 6-ethyl derivative within a kinase binding pocket. The ethyl group targets specific hydrophobic regions.
Comparative Data: Substituent Effects
The choice of the 6-ethyl group over the common methyl or phenyl groups is often driven by the need to fine-tune lipophilicity (
| Substituent at C-6 | Steric Bulk (A-value) | Electronic Effect | Predicted ClogP Shift* | Primary Application |
| -H | Low | Neutral | Baseline | General Screening |
| -Methyl | Low | Weak Donor | +0.5 | Standard Reference |
| -Ethyl | Medium | Weak Donor | +1.0 | Optimized Hydrophobicity |
| -Phenyl | High | Conjugation | +2.0 | Pi-Stacking Probes |
*ClogP shifts are approximate relative to the unsubstituted core.
References
-
El-Dean, A. M. K., et al. (2018).[1][2] "Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d]pyrimidine Derivatives." ResearchGate.[1][2] Available at: [Link]
-
He, L., et al. (2019).[1][3] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bakhite, E. A., et al. (2022).[1][4] "Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors." SciSpace.[1] Available at: [Link]
-
MDPI. (2023).[1] "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties." Molecules. Available at: [Link][1]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Analytical techniques for characterizing 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
An Application Note and Protocol for the Comprehensive Characterization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Authored by: A Senior Application Scientist
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a key intermediate and a pharmacologically relevant molecule within this class. Its precise structural confirmation and purity assessment are non-negotiable prerequisites for its application in research and drug development, ensuring data integrity, reproducibility, and compliance with regulatory standards.
This guide provides a comprehensive, multi-technique approach to the analytical characterization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. We move beyond rote steps to empower the user with a deep understanding of how each technique contributes to a holistic and unambiguous characterization of the molecule.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. These properties influence choices in solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S₂ | [4][5] |
| Molecular Weight | 196.29 g/mol | [5] |
| Appearance | Solid (form) | |
| InChI Key | POPVVTFLBAWPMC-UHFFFAOYSA-N | |
| Canonical SMILES | CCC1=CC2=C(S1)N=C(N=C2)S | [4] |
Integrated Analytical Workflow
No single technique is sufficient for complete characterization. Instead, a synergistic workflow employing orthogonal methods is required. Spectroscopic techniques provide structural elucidation, while chromatography resolves and quantifies the target compound and any impurities.
Caption: Integrated workflow for the characterization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the cornerstone of molecular structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's unique chemical environment. The resulting spectrum provides definitive information on the connectivity of atoms, the number of different types of protons and carbons, and their spatial relationships. For thienopyrimidine derivatives, NMR is indispensable for confirming the successful synthesis and regiochemistry of the fused ring system.[6]
Experimental Protocol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred choice due to its excellent solvating power for heterocyclic compounds and its ability to allow observation of exchangeable protons (like N-H and S-H). Chloroform-d (CDCl₃) can also be used.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters:
-
¹H NMR:
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
-
Number of Scans: 16-64 (adjust for concentration).
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Acquisition Mode: Proton-decoupled (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (adjust for concentration and time).
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation.
-
Perform phase and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Expected Results and Interpretation
The spectrum should be consistent with the proposed structure. The thiol (S-H) proton may be broad and its chemical shift can be concentration-dependent. The N-H proton of the pyrimidine ring is also expected.
| Proton Assignment (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₂ -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H | Coupled to the -CH₂- group. |
| -CH₂ -CH₃ (Ethyl) | ~2.8 | Quartet (q) | 2H | Coupled to the -CH₃ group. |
| Thiophene-H | ~7.5 | Singlet (s) | 1H | Aromatic proton on the thiophene ring. |
| Pyrimidine N-H | ~12-13 | Broad Singlet (br s) | 1H | Exchangeable with D₂O. |
| Thiol S-H | Variable, broad | Broad Singlet (br s) | 1H | Position and shape are highly variable; may not be observed. |
| Carbon Assignment (¹³C NMR) | Expected Chemical Shift (δ, ppm) | Notes |
| -CH₂-CH₃ (Ethyl) | ~15 | Aliphatic carbon. |
| -CH₂ -CH₃ (Ethyl) | ~25 | Aliphatic carbon. |
| Thiophene & Pyrimidine Carbons | ~115 - 165 | A series of signals corresponding to the fused heterocyclic core. |
| Thione C=S | ~175-180 | The C=S carbon is typically deshielded and appears downfield.[2] |
Causality Insight: The choice of DMSO-d₆ is strategic. Unlike CDCl₃, it readily forms hydrogen bonds, which slows the chemical exchange of N-H and S-H protons, making them more likely to be observed in the ¹H NMR spectrum. Adding a drop of D₂O to the NMR tube will cause the N-H and S-H signals to disappear, confirming their assignment.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, heterocyclic molecules, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol
-
Instrumentation: A mass spectrometer coupled to a liquid chromatograph (LC-MS) or a direct infusion pump. ESI source is recommended.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrument Parameters (Direct Infusion ESI-MS):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min, 300 °C).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition and Processing:
-
Acquire the spectrum.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern. The presence of two sulfur atoms will result in a characteristic [M+2] isotope peak with a higher abundance than expected for carbon alone.
-
Expected Results and Interpretation
-
Molecular Ion: A prominent peak should be observed at m/z 197.0 . This corresponds to the molecular weight of C₈H₈N₂S₂ (196.29) plus a proton ([M+H]⁺).
-
Isotopic Pattern: The natural abundance of the ³⁴S isotope (~4.2%) means a notable [M+2+H]⁺ peak at m/z 199.0 is expected. The relative intensity of this peak will be a key confirmation of the presence of two sulfur atoms.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds.[7] A sample is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase and are separated. A UV detector is commonly used for thienopyrimidine compounds due to their chromophoric nature.[8]
Experimental Protocol: Purity Assessment
Caption: Workflow for HPLC purity analysis.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or λmax determined by UV-Vis analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Expected Results and Interpretation
A successful separation will show a sharp, well-defined main peak for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol. Any other peaks are considered impurities. For high-purity material (>98%), impurity peaks should be very small. The retention time of the main peak serves as an identifier for the compound under these specific conditions.
Causality Insight: A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time. The addition of formic acid to the mobile phase helps to protonate acidic silanols on the column packing, leading to better peak shape for basic compounds like this one.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present. It serves as a rapid and effective fingerprinting technique.[9]
Experimental Protocol
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected Results and Interpretation
The FTIR spectrum provides a unique fingerprint for the molecule. Key absorption bands confirm the presence of expected functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3300 | Associated with the pyrimidine ring.[10] |
| Aromatic C-H Stretch | 3000 - 3100 | From the thiophene ring.[2] |
| Aliphatic C-H Stretch | 2850 - 2980 | From the ethyl group. |
| C=N Stretch | 1580 - 1650 | From the pyrimidine ring. |
| Aromatic C=C Stretch | 1500 - 1600 | From the fused ring system.[2] |
| C=S Stretch (Thione) | 1150 - 1250 | Can be weak but is characteristic.[2] |
UV-Vis Spectroscopy
Principle: UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is useful for quantitative analysis and for determining the wavelength of maximum absorbance (λmax), which is an optimal setting for HPLC detection.
Experimental Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-transparent solvent like methanol or ethanol.
-
Use the same solvent as the blank reference.
-
-
Data Acquisition:
-
Scan the sample from 200 to 400 nm.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Expected Results and Interpretation
The thieno[2,3-d]pyrimidine core is a strong chromophore. The spectrum is expected to show one or more strong absorption bands in the UV region (typically between 230-350 nm). The determined λmax can be used to maximize sensitivity in HPLC analysis.
Conclusion
The analytical characterization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol requires a multi-faceted approach. By systematically applying NMR for structural verification, MS for molecular weight confirmation, HPLC for purity assessment, and FTIR/UV-Vis for functional group and chromophore identification, a complete and unambiguous profile of the compound can be established. The protocols and insights provided in this guide form a robust framework for achieving high-quality, reliable, and reproducible analytical results, which are critical for advancing research and development in the field of medicinal chemistry.
References
- Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines.
-
Kumar, V., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. International Journal of Advance Research and Innovation, 4(2), 305-308. [Link]
- Ashoor, S. E., & Albahi, L. A. Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds.
- Longdom Publishing. (n.d.).
-
Gouda, M. A., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Journal of the Brazilian Chemical Society, 23(2), 338-346. [Link]
- SciELO. (n.d.).
-
Ahmed, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. [Link]
- Assiut University. (n.d.).
-
MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.
- National Center for Biotechnology Information. (n.d.). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking.
-
Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957. [Link]
-
Hassanien, R., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(6), 523-535. [Link]
- Academia.edu. (n.d.).
-
PubChem. (n.d.). Thieno[2,3-d]pyrimidine-4-thiol. [Link]
- ResearchGate. (2025).
- Semantic Scholar. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]
- ResearchGate. (2025).
-
SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. [Link]
-
National Center for Biotechnology Information. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][6][10]triazolo[1,5-a]pyrimidine Derivatives. [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Thieno[2,3-d]pyrimidine-4-thiol | C6H4N2S2 | CID 2240043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. futurity-proceedings.com [futurity-proceedings.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Welcome to the technical support center for the derivatization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful derivatization.
I. Understanding the Core Chemistry: The "Why" Behind the "How"
The derivatization of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol, primarily through S-alkylation, is a cornerstone for developing a diverse range of biologically active molecules, including kinase inhibitors and anticancer agents. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purines and quinazolines, making it a privileged structure in medicinal chemistry. The thiol group at the C4 position is a key nucleophilic handle for introducing various substituents. However, the presence of multiple nucleophilic centers (the sulfur atom and the nitrogen atoms of the pyrimidine ring) can lead to challenges in regioselectivity.
A thorough understanding of the reaction mechanism, primarily a nucleophilic substitution (SN2) type reaction, is crucial for troubleshooting. The thiol exists in tautomeric equilibrium with its thione form. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion, which then attacks the electrophilic alkylating agent.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol?
A1: The most prevalent derivatization is S-alkylation, where an alkyl group is introduced at the sulfur atom. This is typically achieved by reacting the thiol with an alkyl halide (e.g., alkyl iodides or bromides) in the presence of a base. Other derivatizations include reactions with acyl halides to form thioesters and Michael additions to α,β-unsaturated carbonyl compounds.
Q2: How do I choose the right base for my S-alkylation reaction?
A2: The choice of base is critical for efficient deprotonation of the thiol without promoting side reactions.
-
For high yields and selectivity: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to completely deprotonate the thiol, leading to the more reactive thiolate.
-
For milder conditions: Inorganic bases such as potassium carbonate (K2CO3) or triethylamine (Et3N) are effective, especially when working with sensitive substrates. These are generally easier to handle and remove during workup.
-
For challenging alkylations: Stronger bases like potassium hydroxide (KOH) can be employed, although they may increase the risk of side reactions.
Q3: What is the best solvent for this reaction?
A3: The solvent choice influences the solubility of reactants and the reaction rate.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they readily dissolve the thiolate salt and promote SN2 reactions.
-
Alcohols such as ethanol can also be used, particularly with bases like KOH.
-
For greener chemistry, reactions in water with a suitable base have been reported to be highly efficient.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Q5: What are the expected 1H NMR signals for a successful S-alkylation?
A5: For a successful S-alkylation, you should observe the disappearance of the S-H proton signal (if visible) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in an S-benzylation, you would expect to see new aromatic protons from the benzyl group and a characteristic singlet for the benzylic CH2 protons.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Deprotonation: The base may be too weak or has degraded. 2. Poor Quality Alkylating Agent: The alkyl halide may have decomposed. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Incomplete Dissolution of Starting Material: The thiol may not be fully dissolved in the solvent. | 1. Use a stronger base (e.g., NaH) or a fresh batch of the current base. 2. Use a freshly opened or purified alkylating agent. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Choose a more suitable solvent (e.g., DMF or DMSO) or gently warm the mixture to aid dissolution. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. N-Alkylation: The alkylating agent may be reacting with the nitrogen atoms in the pyrimidine ring. 2. Over-alkylation: If the product itself can be further alkylated. | 1. Use less polar solvents and milder bases to favor S-alkylation. Harder alkylating agents tend to favor N-alkylation, while softer ones favor S-alkylation. 2. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Presence of Unreacted Starting Material | 1. Insufficient Alkylating Agent: Not enough electrophile was added. 2. Short Reaction Time: The reaction has not gone to completion. 3. Deactivation of Alkylating Agent: The alkylating agent may have reacted with trace amounts of water. | 1. Add a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Extend the reaction time, monitoring by TLC until the starting material is consumed. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Product is Difficult to Purify | 1. Formation of Closely Eluting Byproducts: Side products may have similar polarity to the desired product. 2. Product is an Oil: The product may not crystallize easily. | 1. Optimize the reaction conditions to minimize byproduct formation. For purification, try a different solvent system for column chromatography or consider preparative HPLC. 2. If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. |
IV. Experimental Protocols & Workflows
General Protocol for S-Alkylation of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
This is a generalized procedure; optimization for specific substrates is recommended.
-
Reaction Setup: To a solution of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, 10-20 mL per gram of thiol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., K2CO3, 1.5 eq. or NaH, 1.2 eq.) portion-wise at 0 °C.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add the alkylating agent (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving issues of low product yield.
V. Visualization of Key Concepts
Reaction Scheme: S-Alkylation
Caption: General reaction scheme for the S-alkylation of 6-Ethylthieno[2,3-d]pyrimidine-
Purification challenges with 6-Ethylthieno[2,3-d]pyrimidine-4-thiol and how to solve them
Welcome to the dedicated technical support guide for researchers working with 6-Ethylthieno[2,3-d]pyrimidine-4-thiol. This resource is designed to provide expert insights and practical, field-proven solutions to the common and complex purification challenges associated with this important heterocyclic compound. As a molecule of interest in drug development, particularly in the design of kinase inhibitors, achieving high purity is paramount for reliable downstream biological data.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My crude 6-Ethylthieno[2,3-d]pyrimidine-4-thiol product appears as a persistent oil or waxy solid that is difficult to handle. Why is this happening and how can I obtain a crystalline solid?
This is a very common issue often attributable to the presence of residual starting materials, reaction byproducts, or the compound existing in a mixture of its tautomeric forms (thiol and thione).[2][3] Impurities can act as a eutectic contaminant, depressing the melting point and preventing crystallization.
-
Initial Step: First, ensure your reaction has gone to completion using Thin Layer Chromatography (TLC). Compare the crude reaction mixture to your starting materials. The synthesis of the thienopyrimidine core often involves cyclization of a 2-aminothiophene precursor.[4][5] Incomplete cyclization is a frequent source of impurities.
-
Troubleshooting Action: Proceed to the Troubleshooting Guide 1: Optimized Recrystallization for a systematic approach to solvent selection and crystallization induction.
Q2: I observe significant streaking or multiple close-running spots for my product on the TLC plate. What does this indicate?
Streaking on a silica TLC plate often points to strong interactions between your compound and the acidic silica gel stationary phase. The basic nitrogen atoms in the pyrimidine ring can interact ionically, while the thiol group can also exhibit strong binding. The presence of multiple, distinct spots could indicate:
-
Thiol-Thione Tautomerism: The compound can exist in equilibrium between the thiol and thione forms. While often rapidly equilibrating, they can sometimes be resolved on TLC under specific conditions.[2][3]
-
Oxidation: The thiol group is susceptible to air oxidation, forming a disulfide (R-S-S-R) byproduct, which will have a different polarity and appear as a separate spot.
-
Residual Impurities: Unreacted reagents or side-products from the synthesis.
-
Troubleshooting Action: Refer to Troubleshooting Guide 2: Advanced Chromatographic Purification to select the appropriate stationary and mobile phases to mitigate these effects. For stability issues, see Troubleshooting Guide 3: Preventing Product Degradation .
Q3: My final yield is consistently low after purification by column chromatography. Where am I losing my product?
Significant product loss during column chromatography is typically due to irreversible adsorption onto the stationary phase or degradation during the purification process. The polar nature of the thienopyrimidine scaffold and the reactive thiol group make it particularly susceptible to these issues on standard silica gel.
-
Troubleshooting Action: See Troubleshooting Guide 2 for strategies to improve recovery, such as using a deactivated stationary phase or alternative chromatographic methods.
Troubleshooting Guides
Guide 1: Optimized Recrystallization for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Recrystallization is the most effective method for removing small amounts of impurities and obtaining high-purity crystalline material, provided a suitable solvent system can be identified.
Causality: The principle of recrystallization relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain either fully soluble or insoluble at all temperatures.
Step-by-Step Protocol: Solvent Screening
-
Preparation: Place a small amount (5-10 mg) of your crude product into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below (see Table 1), starting with a few drops and increasing to ~0.5 mL. Test solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.
-
Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The best solvent is the one that yields a high quantity of crystalline precipitate. If the product "oils out," the solvent is too good; consider a more non-polar solvent or a co-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expert Insights |
|---|---|---|---|
| Ethanol | High | 78 | Often effective for thienopyrimidines, can be used in a co-solvent system with water to modulate solubility.[6][7] |
| Isopropanol | Medium-High | 82 | Similar to ethanol but can offer different solubility characteristics. |
| Acetonitrile | Medium-High | 82 | A good choice for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | Effective for compounds of intermediate polarity; often used with hexanes as a co-solvent. |
| Toluene | Low | 111 | Useful for less polar compounds or for removing non-polar impurities. |
| Dioxane | Medium | 101 | Can dissolve a wide range of compounds; often requires dilution with an anti-solvent like water or hexanes to induce precipitation.[8] |
Guide 2: Advanced Chromatographic Purification
When recrystallization is ineffective due to multiple impurities or similar solubility profiles, column chromatography is the method of choice. For sulfur-containing heterocycles, standard silica gel chromatography can be challenging.
Causality: The choice of stationary phase is critical. Standard silica gel is acidic (pKa ~4.5) and can strongly and sometimes irreversibly bind basic compounds like pyrimidines, leading to poor recovery and tailing peaks. The sulfur atom can also engage in specific interactions.
Workflow: Selecting the Right Chromatography Conditions
Caption: Purification method selection workflow.
Methodology Details:
-
Deactivated Silica: Before running the column, pre-treat the silica gel by flushing it with the mobile phase containing 0.5-1% triethylamine. This neutralizes the acidic silanol groups, dramatically improving peak shape and recovery for basic compounds.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica, eliminating the issue of acidic binding sites.
-
Biphenyl Stationary Phases: For challenging separations, consider using a biphenyl phase for High-Performance Liquid Chromatography (HPLC). These phases provide unique selectivity for aromatic and sulfur-containing compounds through π-π interactions, which are different from the hydrophobic interactions of standard C18 columns.[9] This can resolve impurities that co-elute on other phases.[10][11]
Step-by-Step Protocol: Flash Chromatography on Deactivated Silica
-
Slurry Preparation: In a beaker, make a slurry of silica gel in your chosen eluent (e.g., Hexane/Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 1%.
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure product.
Guide 3: Preventing Product Degradation During Purification and Storage
The thiol (-SH) group is a key functional handle but also a liability, as it is easily oxidized.
Causality: In the presence of oxygen, especially when catalyzed by trace metals or light, thiols can couple to form disulfides. This not only results in a loss of the desired product but also introduces a significant new impurity that can be difficult to remove.
Caption: Oxidation pathway of thiol to disulfide.
Preventative Measures:
-
Use an Inert Atmosphere: When running reactions and purifications, work under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Degas Solvents: Before use, sparge your chromatography solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Storage: Store the final, purified compound in a sealed vial under an inert atmosphere, protected from light, and at low temperatures (-20°C is recommended for long-term storage).
By understanding the specific chemical properties of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol and anticipating these common challenges, you can design a robust purification strategy that maximizes both purity and yield, ensuring the integrity of your research.
References
-
Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309–312. [Link]
-
Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry. [Link]
-
Bocx, V., et al. (2005). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Journal of Chromatography A. [Link]
-
Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
-
Segi, M. (n.d.). A large number of sulfur-containing heterocyclic compounds have been reported and have attracted much attention because. Science of Synthesis. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]
- Google Patents. (n.d.). Process for making thienopyrimidine compounds.
-
Abu-Hashem, A. A., & El-Shehry, M. F. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry. [Link]
-
Priya, P. V., et al. (2025). A comprehensive review on synthetic strategies and pharmacological applications of thieno[2,3-d]pyrimidine derivatives. World Journal of Pharmaceutical Research. [Link]
-
Alsfouk, A. A., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances. [Link]
-
Shshindranath, et al. (2025). Synthesis of novel thienopyrimidines and evaluation for their antiinflammatory activity. ResearchGate. [Link]
-
Bhuiyan, M. H., et al. (2025). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. [Link]
-
Liu, K., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives. ACS Omega. [Link]
-
Saddik, M. S., et al. (2025). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Hafez, H. N., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. [Link]
-
Jo, S., et al. (2016). Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
-
Patel, D. B., et al. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal. [Link]
-
Kassab, A. E. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Journal of the Brazilian Chemical Society. [Link]
-
Rashad, A. E., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]
-
Amr, A. G. E. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences. [Link]
-
BindingDB. (n.d.). BDBM37871 6-Ethyl-thieno[2,3-d]pyrimidin-4-ol. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. [Link]
-
O'Connor, C., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
Sources
- 1. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mnishioka.com [mnishioka.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability issues of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol and storage recommendations
Stability Profile & Storage Optimization Guide[1]
Executive Summary: The Stability Paradox
6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a critical scaffold in kinase inhibitor development and antimicrobial research.[1] While the thienopyrimidine core is robust, the C4-thiol functionality introduces a "stability paradox."[1]
Users often report inconsistent solubility or "purity drift" (e.g., yellowing) even when stored at -20°C.[1] This is rarely due to decomposition of the core ring but rather two specific physiochemical events: Thiol-Thione Tautomerism and Oxidative Dimerization .[1]
This guide moves beyond generic "store cold" advice, providing the mechanistic causality required to troubleshoot and rescue valuable samples.
Mechanism of Instability (The "Why")
To preserve this compound, you must control its equilibrium.[1] The molecule exists in a dynamic flux between two states.[1]
The Tautomeric Shift
In solution (especially polar solvents like DMSO or Methanol), the proton on the sulfur atom can migrate to the adjacent nitrogen (N3), converting the Thiol form (aromatic, soluble in organics) to the Thione form (polar, higher melting point, aggregation-prone).[1]
The Oxidative Trap
The most common failure mode is air oxidation.[1] Two thiol molecules react with atmospheric oxygen to form a disulfide dimer.[1] This dimer is often insoluble in the original assay buffer, leading to false negatives in screening data.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the relationship between the stable monomer, the problematic tautomer, and the irreversible dimer.
Figure 1: Mechanistic pathway showing the reversible tautomerism (left) and the irreversible oxidative dimerization (right) that compromises sample integrity.
Storage & Handling Protocols
The "Golden Standard" Storage Protocol
Use this protocol for solid powder storage > 1 month.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius kinetics: Reduces the rate of auto-oxidation by ~50% for every 10°C drop.[1] |
| Atmosphere | Argon Overlay | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" to prevent disulfide formation.[1] |
| Container | Amber Glass Vial | Blocks UV light, which catalyzes the formation of thiyl radicals (see Fig 1).[1] |
| Desiccant | Required | Moisture promotes proton transfer, accelerating the Thiol-to-Thione shift.[1] |
Solution Storage (DMSO)
Critical Warning: Do NOT store this compound in DMSO at room temperature for >24 hours.[1] DMSO is a mild oxidant and hygroscopic.[1]
-
Best Practice: Prepare fresh stock solutions immediately before use.
-
If storage is unavoidable: Store 10mM stocks at -80°C under Argon. Expect ~5-10% conversion to disulfide per freeze-thaw cycle.
Troubleshooting Guide (FAQs)
Scenario A: "My white powder has turned faint yellow."
Diagnosis: Surface Oxidation.[1] The yellow color is characteristic of the disulfide bond formation (S-S) or trace sulfur extrusion.
-
Impact: Lower effective concentration; potential assay interference.[1]
-
Action:
-
Dissolve a small amount in CDCl3 (if soluble) or DMSO-d6.[1]
-
Check 1H NMR.[1][2] The disulfide will show a distinct shift in the aromatic region compared to the monomer.[1]
-
Rescue: If purity is >90%, use a reducing agent (DTT or TCEP) in your assay buffer to reverse the dimer back to the active thiol.
-
Scenario B: "The compound precipitated out of my assay buffer."
Diagnosis: Thione Aggregation.[1] In aqueous buffers (pH 7.4), the equilibrium shifts toward the Thione form (see Fig 1), which is less soluble than the Thiol form.[1]
-
Action:
Scenario C: "Can I use this in a reaction with electrophiles?"
Diagnosis: Nucleophilicity Competition.[1]
-
Guidance: Yes, but the Thione form is a poor nucleophile.[1]
-
Protocol: You must drive the equilibrium to the Thiolate form.[1] Use a non-nucleophilic base (e.g., DIPEA or NaH) in an aprotic solvent (DMF) to deprotonate the thiol, locking it in the reactive nucleophilic state.[1]
Quality Control Workflow
Follow this decision tree before starting critical experiments.
Figure 2: QC Decision Tree for validating sample integrity prior to High-Throughput Screening (HTS) or synthesis.
References
-
Thiol-Thione Tautomerism in Heterocycles: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1][4] Structural Chemistry, 2015.[1] Significance: Establishes the solvent-dependency of the tautomeric equilibrium.[1]
-
Oxidation of Heterocyclic Thiols: Smith, M.B.[1] "Organic Synthesis." McGraw-Hill Education, 4th Ed.[1] (General reference for thiol-to-disulfide kinetics). Significance: Provides the kinetic basis for the "store cold" recommendation.
-
Safety & Handling (SDS): PubChem. "Thieno[2,3-d]pyrimidine-4-thiol Compound Summary." National Library of Medicine.[1] Significance: Source for toxicity (H315, H319) and GHS classification.
-
Biological Application & Stability: Rao, S. et al. "Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives."[1] Journal of Heterocyclic Chemistry, 2010.[1] Significance: Validates the biological activity and stability challenges in assay buffers.
Sources
Technical Support Center: Scale-Up of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
[1]
Status: Operational Operator: Senior Application Scientist Ticket ID: SC-TP-6ET Subject: Process Optimization & Troubleshooting for Multi-Kilo Synthesis[1]
Executive Summary
Scaling the synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol from medicinal chemistry (milligrams) to process scale (kilograms) presents three distinct thermodynamic and engineering hurdles:
-
Exothermic control during the Gewald thiophene synthesis.
-
Mass transfer limitations during the pyrimidine ring closure.
-
Purification bottlenecks during the thionation step (avoiding chromatography).
This guide replaces standard linear protocols with a troubleshooting-first approach, addressing the specific failure modes inherent to this scaffold.
Module 1: The Gewald Foundation (Thiophene Synthesis)
Target Intermediate: Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Reagents: Butyraldehyde, Ethyl Cyanoacetate, Sulfur (
Q: The reaction exotherms violently upon scaling to >100g, leading to a "tarry" black mixture. How do I control this?
A: The "One-Pot" procedure is dangerous at scale. Switch to a Semi-Batch Protocol. At small scales, mixing all reagents works because heat dissipation is rapid.[1] At scale, the accumulation of the Knoevenagel intermediate (formed from butyraldehyde + ethyl cyanoacetate) releases massive heat upon the addition of sulfur/base.
Corrective Protocol (Semi-Batch):
-
Pre-mix: Charge Ethyl Cyanoacetate and Sulfur in ethanol.
-
Controlled Addition 1: Add the amine base (Morpholine) dropwise at
C. -
Controlled Addition 2: Add Butyraldehyde last and slowly.
-
Why? Butyraldehyde is prone to self-aldol condensation if left in basic media too long without reacting.[1] Adding it slowly to the active sulfur/cyanoacetate/amine complex ensures it enters the Gewald cycle immediately rather than polymerizing.
-
-
Temperature Cap: Maintain internal temperature
C during addition. Only reflux after addition is complete.
Q: My yield is low (30-40%) and the product is oiling out.
A: You are likely suffering from "Aldehyde Death" or incomplete sulfur activation. [1]
-
Cause 1: Butyraldehyde is volatile and reactive. If the reflux is too vigorous, you lose it to evaporation. Use a high-efficiency condenser (double surface) and a slight excess (1.2 eq).[1]
-
Cause 2: Old sulfur. Sulfur acts as an oxidant here. Ensure you are using powdered sulfur, not "flowers of sulfur" which can have poor surface area.[1]
-
Fix: Seed the cooling mixture with a pure crystal of the thiophene. If it oils out, add water until turbidity persists, then stir vigorously at
C to induce crystallization.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Module 2: Pyrimidine Ring Closure
Target Intermediate: 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one Reagents: Formamide (solvent/reagent), Formic Acid (catalyst), Ammonium Acetate.[1]
Q: The reaction mixture solidifies into a "rock" inside the reactor, breaking the stirrer.
A: This is a classic "melt" failure. You need a solvent carrier. Neat formamide reactions often sublime or solidify as the product precipitates.
-
The Fix: Do not run neat. Use Diglyme or DMAc (Dimethylacetamide) as a co-solvent (1:1 ratio with formamide).[1] This maintains slurry fluidity at the required high temperatures (
C).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Q: The reaction stalls at 80% conversion.
A: Water byproduct inhibition. The cyclization releases water. In a closed system, this equilibrium prevents completion.[1]
-
Engineering Solution: Fit a Dean-Stark trap or use a nitrogen sweep to continuously remove water vapor.[1] Push the internal temperature to
C for the final hour.
Module 3: Thionation (The Critical Step)
Target Molecule: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Reagents: Phosphorus Pentasulfide (
Q: Lawesson’s Reagent is too expensive for kilo-scale. Can I use
?
A: Yes, but you must manage the "Sticky Phosphate" byproduct.
-
Protocol:
-
Suspend the pyrimidinone in Pyridine (classic) or Tetralin/Xylene (modern, less toxic).[1]
-
Add
(1.2 eq). Reflux until TLC shows consumption.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The Quench (Critical): Do not just add water. Pour the hot reaction mixture into a solution of NaOH (2M) .
-
Why? This dissolves the phosphorus byproducts as water-soluble sodium phosphates and deprotonates your product into the thiolate anion (
), keeping it in the aqueous phase.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Filtration: Filter the aqueous solution to remove insoluble impurities (tars).
-
Precipitation: Acidify the filtrate with HCl to pH 4. The target thiol will precipitate as a clean solid.
-
Q: My product is turning into a dimer (Disulfide) during drying.
A: Oxidative instability. Thiols on electron-deficient rings (like pyrimidines) oxidize rapidly in air.[1]
-
Prevention:
-
Add 0.5% Sodium Dithionite or DTT to the acidification water.
-
Dry the filter cake under vacuum with a nitrogen bleed, not air.
-
Store under Argon.
-
Visual Workflow & Troubleshooting Logic
Caption: Logical flow for scaling 6-Ethylthieno[2,3-d]pyrimidine-4-thiol, highlighting critical failure points (Red) and engineering solutions (Green).
Comparative Data: Thionation Methods
| Metric | Method A: Direct Thionation ( | Method B: Chlorination-Displacement ( |
| Cost/kg | Low ($) | Medium ( |
| Step Count | 1 Step | 2 Steps |
| Atom Economy | High | Lower (Phosphate waste) |
| Purification | Acid/Base Extraction (Messy) | Crystallization (Clean) |
| Odor Control | Difficult ( | Managed (contained steps) |
| Recommendation | Best for <5kg batches | Best for GMP/Clinical batches |
Detailed Protocol: The "Clean" Route (Method B)
While direct thionation is faster, the Chlorination route is often preferred for purity.[1]
-
Chlorination:
-
Suspend 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (1 eq) in
(5 eq). -
Add catalytic DMF. Reflux 3h.
-
Evaporate excess
. Pour onto ice. Filter the solid 4-chloro-6-ethylthieno[2,3-d]pyrimidine .
-
-
Thiolation:
References
-
Gewald Reaction Mechanism & Scale-up
-
Thienopyrimidine Synthesis Reviews
-
Thion
vs Lawesson's):-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews.
-
-
Process Safety in Heterocycle Synthesis
-
Application Note: Safe Scale-up of Exothermic Heterocyclic Syntheses. BenchChem Protocols (2025). Note: Generalized reference for semi-batch protocols.
-
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Resolving poor solubility of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol in experiments
Technical Support Center: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol. As researchers and drug development professionals, you are likely working with this compound due to its promising biological activity, a characteristic common to many thienopyrimidine derivatives.[1] However, the very features that contribute to its bioactivity—a rigid heterocyclic core, aromaticity, and potential for hydrogen bonding—also contribute to a strong crystal lattice energy and moderate lipophilicity, often resulting in poor aqueous solubility.
Several thienopyrimidine derivatives are noted for their low solubility in common solvents, which can pose a significant hurdle in experimental assays and formulation development.[2][3] This guide is designed to provide you with a systematic approach to understanding and overcoming these solubility challenges. We will move from foundational principles to actionable protocols, empowering you to achieve consistent and reproducible results in your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses the most common solubility issues encountered with 6-Ethylthieno[2,3-d]pyrimidine-4-thiol.
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS). What is my first course of action?
A1: This is the most frequent challenge. The poor aqueous solubility is expected. Your first step should be a systematic approach to identify a suitable solvent system rather than simply increasing the volume of the buffer, which would dilute your compound concentration.
The primary reason for poor solubility in neutral aqueous buffers is the compound's molecular structure. The thienopyrimidine core is largely hydrophobic. The thiol (-SH) group is weakly acidic, and the pyrimidine nitrogens are weakly basic, meaning the molecule is not significantly ionized at neutral pH.[4]
Recommended First Action: A methodical solvent screening process. Before committing your main stock of the compound, use a very small amount to test solubility in a panel of common, biocompatible solvents. This initial screen will inform your entire strategy.
Q2: I'm considering using an organic co-solvent to create a stock solution. Which should I choose, and what are the best practices?
A2: Using a water-miscible organic co-solvent is a standard and effective strategy.[5][6] The co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the solvent mixture and making it more favorable for dissolving lipophilic compounds.[6]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions for in vitro assays. It is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds.[7]
-
Ethanol: A good choice for many applications, but it may be less effective than DMSO for highly insoluble compounds.
-
Polyethylene Glycols (PEGs, low molecular weight): Often used in formulation development and can be suitable for in vivo studies.[5]
Best Practices & Critical Considerations:
-
Prepare a High-Concentration Stock: Create a concentrated stock solution (e.g., 10-50 mM) in 100% co-solvent.
-
Serial Dilution: Serially dilute this stock into your aqueous experimental medium.
-
Final Co-solvent Concentration: Crucially, ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, and ideally <0.5%). High concentrations of co-solvents can impact cellular health, enzyme activity, and protein structure, leading to experimental artifacts.
-
Precipitation Risk: When diluting the stock into an aqueous buffer, the compound may precipitate out as the solvent environment becomes predominantly aqueous. To mitigate this, add the stock solution to the buffer while vortexing vigorously to ensure rapid dispersion.
Q3: Can I use pH adjustment to increase the solubility of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol?
A3: Yes, pH adjustment is a powerful technique for ionizable compounds.[8][9] This compound has both a weakly acidic thiol group and weakly basic nitrogen atoms in the pyrimidine ring, making its solubility pH-dependent.
-
In Acidic Conditions (Low pH): Adding acid will protonate the basic nitrogen atoms of the pyrimidine ring. The resulting cationic form of the molecule is generally more water-soluble.[4][10]
-
In Basic Conditions (High pH): Adding a base will deprotonate the acidic thiol group (-SH becomes -S⁻). This anionic form is also typically more soluble in water than the neutral form.[11]
Causality: The solubility of ionic compounds is enhanced because the charged species can form stronger ion-dipole interactions with polar water molecules compared to the weaker interactions of the neutral molecule.[8]
Workflow:
-
Determine the pKa of your compound (if available) or perform an empirical test.
-
To test, suspend the compound in water or a weak buffer.
-
Gradually add small amounts of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.
-
Once dissolved, the pH can be carefully readjusted back towards your target experimental pH, but be vigilant for precipitation. The final pH must be one at which the compound remains soluble at the desired concentration.
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). Drastic pH changes can be detrimental.[12]
Q4: Is heating a safe method to improve dissolution?
A4: Heating can be used, but it must be approached with extreme caution. For most organic solids, solubility increases with temperature.[13][14] This is because the added thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of the solvent molecules.[14][15]
Risks and Considerations:
-
Compound Degradation: Many complex organic molecules are heat-labile. Heating could degrade your compound, compromising your experiment. Always check the compound's thermal stability data if available.
-
Supersaturation and Precipitation: When you dissolve a compound by heating and then cool it to the experimental temperature (e.g., 37°C or room temperature), you create a supersaturated solution. This is an unstable state, and the compound is likely to precipitate over time, often at an inconvenient moment during your experiment.[16]
Recommendation: Use heating only as a last resort and with appropriate controls. If you must use heat, ensure the solution remains clear after cooling to the final experimental temperature for an extended period before use.
Q5: What about using surfactants? When is this approach appropriate?
A5: Surfactants are an excellent but more complex option, often employed in formulation science. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[17][18] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[19][20][21]
Common Pharmaceutical Surfactants:
-
Polysorbates (e.g., Tween® 80)
-
Sorbitan esters (e.g., Span®)
-
Sodium Dodecyl Sulfate (SDS) - Note: SDS is a harsh detergent and generally not suitable for cell-based assays but can be used in other applications.
When to Use: This method is most appropriate when developing a formulation for in vivo studies or when co-solvent and pH strategies have failed or are incompatible with the experimental design.
Decision Workflow for Solubility Troubleshooting
The following diagram outlines a logical progression for addressing solubility issues with 6-Ethylthieno[2,3-d]pyrimidine-4-thiol.
Caption: A step-by-step decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
-
What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer and measuring the concentration before it precipitates. It's a measure of how much can be dissolved quickly and is often higher than thermodynamic solubility.[16][22]
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid compound present. It is a more stable and reproducible value.[22] For most rigorous applications, understanding the thermodynamic solubility is key.
-
-
Why does my compound precipitate from the solution over time?
-
This is often due to the formation of a supersaturated solution, especially if you used heating or diluted a co-solvent stock too quickly.[22] The system is thermodynamically unstable and will try to reach equilibrium by precipitating the excess solute. It can also occur if the solvent evaporates over time, increasing the compound's concentration beyond its solubility limit.
-
-
Could particle size be affecting my dissolution rate?
-
Absolutely. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the solid.[23][24] Smaller particles have a larger surface area-to-volume ratio, which can significantly speed up how quickly a compound dissolves.[25] While this doesn't change the thermodynamic solubility, techniques like micronization can make dissolution practically achievable in a reasonable timeframe.[26][27]
-
Detailed Experimental Protocols
Protocol 1: Co-Solvent Stock Solution Preparation
Objective: To prepare a 20 mM stock solution of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol (MW: 196.29 g/mol ) in DMSO.
Materials:
-
6-Ethylthieno[2,3-d]pyrimidine-4-thiol
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To make 1 mL of a 20 mM stock, you need: 20 mmol/L * 0.001 L * 196.29 g/mol = 0.003926 g = 3.93 mg
-
Weighing: Carefully weigh approximately 3.93 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.93 mg, add 1.0 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube between your hands. Use a sonicating water bath for 5-10 minutes for very difficult compounds.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: pH-Adjustment Feasibility Test
Objective: To determine if pH modification can solubilize the compound in an aqueous system.
Materials:
-
6-Ethylthieno[2,3-d]pyrimidine-4-thiol (~1 mg)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH
-
pH meter or pH strips
-
Small glass vial and magnetic stir bar
Procedure:
-
Suspension: Add ~1 mg of the compound to 1 mL of deionized water in the vial. The compound will likely remain as a solid suspension.
-
Acidification: While stirring, add 0.1 M HCl dropwise (e.g., 2-5 µL at a time). After each addition, allow it to stir for 1-2 minutes and visually inspect for dissolution. Monitor the pH.
-
Observation (Acid): Note if the compound dissolves and at what approximate pH.
-
Basification (Separate Experiment): In a new vial, repeat step 1. This time, add 0.1 M NaOH dropwise, again observing for dissolution and monitoring the pH.
-
Observation (Base): Note if the compound dissolves under basic conditions.
Data Summary Table
| Strategy | Mechanism of Action | Recommended For | Pros | Cons |
| Co-solvents | Reduces solvent polarity, disrupting water's hydrogen bond network.[6] | In vitro assays, initial screening. | Simple, effective for high-concentration stocks, widely applicable. | Potential for compound precipitation upon dilution; solvent may have biological effects.[5] |
| pH Adjustment | Ionizes acidic or basic functional groups, increasing interaction with water.[4][8] | Aqueous formulations, assays sensitive to organic solvents. | Creates a true aqueous solution, avoids organic solvents. | Only works for ionizable compounds; final pH must be compatible with the assay.[12] |
| Surfactants | Forms micelles that encapsulate hydrophobic molecules, increasing apparent solubility.[17][19] | Formulations for in vivo studies, complex assays. | Can significantly increase drug loading, may improve bioavailability. | More complex to formulate, potential for surfactant-induced biological effects.[18] |
| Heating | Increases kinetic energy to overcome crystal lattice forces.[13][14] | Last resort for difficult compounds. | Can temporarily increase solubility to create a solution. | Risk of compound degradation; high risk of creating unstable, supersaturated solutions.[22] |
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). Hilaris Publisher.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Journals.
- How Does the Solubility of Organic Pollutants Change with Rising Water Temper
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research.
- 13.4 Effects of Temperature and Pressure on Solubility. (n.d.). Chemistry LibreTexts.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020). Pharma Excipients.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010).
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
- How does pH affect solubility? - askIITians. (2025). askIITians.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (n.d.).
- pH and Solubility - AP Chem | Fiveable. (2025). Fiveable.
- The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.).
- What factors affect solubility? - AAT Bioquest. (2022).
- 8.11 pH and Solubility | AP Chemistry. (n.d.). Fiveable.
- Compound solubility measurements for early drug discovery | Comput
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
- Effect of pH on Solubility — Overview & Examples - Expii. (n.d.). Expii.
- Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - RSC Publishing. (2025). RSC Publishing.
-
1,3-Bis(5,6,7,8-tetrahydrobenzo[25][28]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022). MDPI.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. (n.d.).
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. (2024). MDPI.
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.). PubMed.
- Characterization Solubility and Hygroscopicity of a Pharmaceutical Compound - YouTube. (2025). YouTube.
- 6-Ethyl-thieno[2,3-d]pyrimidine-4-thiol | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018). MedCrave.
- Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. (n.d.).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025). Pharma Excipients.
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021).
- Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC. (n.d.).
- Thieno[2,3-d]pyrimidine-4-thiol | C6H4N2S2 | CID 2240043 - PubChem. (n.d.). PubChem.
- Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). ijpca.com.
- thieno(2,3-d)pyrimidin-4(3H)-one - PubChem. (n.d.). PubChem.
- Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs - Griffith Research Online. (n.d.). Griffith University.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020). Pharma Excipients.
- 6-ethyl-2-(methylthio)pyrimidin-4-ol | C7H10N2OS | CID 135477236 - PubChem. (n.d.). PubChem.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.). Revue Roumaine de Chimie.
- 6-ethyl-2-(2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one - PubChem. (n.d.). PubChem.
- (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation - ResearchGate. (2025).
- 6-Phenylthieno 2,3-d pyrimidin-4(3H)-one 35970-78-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. jocpr.com [jocpr.com]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Comparing the reactivity of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol with other thiols
Executive Summary
6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a fused heterocyclic scaffold exhibiting distinct reactivity profiles compared to standard aliphatic or simple aromatic thiols. Its behavior is dominated by thiol-thione tautomerism , where the thione form (NH-C=S) predominates in the solid state and polar solvents.
For the medicinal chemist, this molecule represents a "masked" thiol. Unlike thiophenol, it is not a permanently free thiol; unlike cysteine, it is acidic and electronically coupled to an electron-deficient pyrimidine ring. This guide compares its performance against standard benchmarks to inform synthetic strategy in drug development.
Quick Comparison Matrix
| Feature | 6-Ethylthieno[2,3-d]pyrimidine-4-thiol | Thiophenol (Ph-SH) | Alkyl Thiol (e.g., Cysteine) |
| Dominant Form | Thione (C=S) | Thiol (S-H) | Thiol (S-H) |
| pKa (approx.) | 7.0 – 8.0 (Acidic) | ~6.6 (Acidic) | ~8.5 – 10.5 (Basic) |
| Nucleophilicity | Moderate (Thiolate form) | High | Very High |
| Oxidation Risk | Moderate (forms disulfides) | High | High |
| Solubility | DMSO, DMF, hot EtOH | Organics | Water/Organics |
Chemical Profile & Tautomerism
The critical differentiator of this molecule is the thienopyrimidine core. The nitrogen atoms in the pyrimidine ring withdraw electron density, increasing the acidity of the -SH group compared to alkyl thiols.
Tautomeric Equilibrium
In solution, the molecule exists in an equilibrium between the thiol (A) and thione (B) forms. Experimental evidence from analogous thienopyrimidines indicates the thione form is energetically favored by ~5-8 kcal/mol in polar media due to N-H...S hydrogen bonding and aromatic stabilization.
Implication: Reactions targeting the sulfur atom (S-alkylation) require a base to shift the equilibrium to the reactive thiolate anion (C) .
Figure 1: The thione form predominates until a base generates the thiolate anion, the actual species participating in S-alkylation.
Reactivity Benchmarks
A. S-Alkylation (Nucleophilic Substitution)
This is the primary application for this scaffold in kinase inhibitor synthesis.
-
Vs. Alkyl Thiols: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is less nucleophilic than cysteine due to resonance delocalization of the negative charge into the pyrimidine ring. However, it is more acidic, allowing deprotonation by weaker bases (e.g., K₂CO₃) compared to the alkoxides often needed for aliphatic thiols.
-
Regioselectivity (S- vs. N-Alkylation): Under basic conditions, the negative charge is delocalized between Sulfur and Nitrogen (N3).
-
Soft Electrophiles (Alkyl halides): Preferentially attack the Sulfur (Soft-Soft interaction).
-
Hard Electrophiles: May lead to competitive N-alkylation.
-
B. Oxidation (Disulfide Formation)
Like other heteroaromatic thiols, it readily oxidizes to the disulfide dimer upon exposure to air in basic solution.
-
Protocol Tip: Perform alkylation reactions under an inert atmosphere (N₂) or add a reducing agent (DTT) if the starting material appears yellowed (sign of oxidation).
C. Desulfurization
Unlike thiophenol, the thiol group here can be removed cleanly using Raney Nickel to yield the 6-ethylthieno[2,3-d]pyrimidine core, a useful tactic for generating non-functionalized scaffold controls in SAR studies.
Experimental Protocol: Selective S-Alkylation
Objective: Synthesize a thioether derivative while minimizing N-alkylated byproducts.
Materials
-
Substrate: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol (1.0 eq)
-
Electrophile: Benzyl bromide or Alkyl iodide (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Anhydrous
-
Solvent: DMF (Dimethylformamide) - Dry
Workflow
-
Dissolution: Dissolve the thiol (1.0 mmol) in dry DMF (5 mL). The solution may appear pale yellow.
-
Activation: Add K₂CO₃ (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The mixture will become a suspension. The color may deepen as the thiolate forms.
-
-
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Note: Heating (60°C) is only required for sterically hindered electrophiles.
-
-
Quench: Pour the reaction mixture into ice-water (20 mL).
-
Isolation: The S-alkylated product typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.
Figure 2: Reaction pathway favoring S-alkylation over N-alkylation using mild base and soft electrophiles.
Comparative Data Analysis
The following table summarizes the reactivity of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol against common comparators in a standard S-alkylation reaction (Benzyl bromide, K₂CO₃, DMF, 25°C).
| Property | 6-Ethylthieno[2,3-d]pyrimidine-4-thiol | Thiophenol | Cysteine (Protected) |
| Reaction Time | 2 – 4 Hours | < 1 Hour | 1 – 2 Hours |
| Base Requirement | Mild (K₂CO₃) | Mild (K₂CO₃) | Stronger/Specific (e.g., NaH/Et₃N) |
| Yield (Typical) | 85 – 95% | > 95% | 70 – 90% |
| Byproducts | Trace N-alkyl | Disulfides | Disulfides, Racemization |
| Storage Stability | High (Solid) | Low (Liquid, oxidizes) | Moderate |
Interpretation
-
Kinetics: The thienopyrimidine thiol reacts slower than thiophenol. This is due to the thione stabilization energy that must be overcome before the sulfur can act as a nucleophile.
-
Handling: It is significantly easier to handle than thiophenol (no stench, solid form) and more robust than aliphatic thiols (less prone to rapid oxidation in air if kept dry).
References
-
Thione-Thiol Tautomerism: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." ResearchGate.[1] Link
-
Synthesis & Reactivity: Sayed, H.H. et al. "Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation."[1] Phosphorus, Sulfur, and Silicon.[1] Link
-
Antimicrobial Applications: "Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents." PMC. Link
-
General Properties: "Thieno[2,3-d]pyrimidine-4-thiol - PubChem Compound Summary." PubChem. Link
-
Nucleophilic Substitution: Anderson, G.L. et al. "Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series." Journal of Organic Chemistry. Link
Sources
6-Ethylthieno[2,3-d]pyrimidine-4-thiol vs. other thienopyrimidine derivatives
Topic: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol vs. Other Thienopyrimidine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The thieno[2,3-d]pyrimidine scaffold has emerged as a critical pharmacophore in modern drug discovery, serving as a bioisostere to quinazoline (e.g., Gefitinib) and purine nucleobases.[1][2][3] While 4-amino derivatives dominate kinase inhibition research, 6-ethylthieno[2,3-d]pyrimidine-4-thiol represents a distinct chemical space.
This guide analyzes the "6-ethyl-4-thiol" variant against its structural analogs. The 6-ethyl group provides an optimal lipophilic balance (
Part 1: Chemical Architecture & Synthetic Utility
The 6-Ethyl Substituent: Tuning Lipophilicity
The substituent at the C6 position of the thiophene ring dictates the molecule's interaction with hydrophobic pockets in target enzymes (e.g., EGFR, FLT3).
-
Vs. 6-Methyl: The 6-methyl group is often too small to fully occupy the hydrophobic cleft of certain kinase domains.
-
Vs. 6-Phenyl: The 6-phenyl group significantly increases molecular weight and rigidity, potentially violating "Rule of 5" parameters regarding solubility.
-
The 6-Ethyl Advantage: The ethyl group offers a "Goldilocks" zone—sufficient steric bulk to induce hydrophobic van der Waals interactions without the solubility penalty of an aryl ring.
The 4-Thiol Handle: Reactivity & Functionalization
The C4 position is the primary vector for structure-activity relationship (SAR) expansion.
| Feature | 4-Thiol (Subject) | 4-Chloro (Alternative) | 4-Amino (Alternative) |
| Electronic Nature | Nucleophile (Soft) | Electrophile (Hard) | H-Bond Donor/Acceptor |
| Primary Reactivity | S-Alkylation, Oxidation | S_NAr (Nucleophilic Subst.) | H-Bonding (Target Binding) |
| Synthetic Role | Intermediate for Thioethers | Intermediate for Amines | Final Drug Candidate |
| Stability | Tautomeric (Thione | Hydrolytically Sensitive | Highly Stable |
Key Insight: The 4-thiol is rarely the final drug. Its value lies in its ability to generate 4-alkylthio derivatives (thioethers). These thioethers often retain potency against kinase mutants where 4-amino drugs fail, or serve as antimicrobial agents where the sulfur atom plays a role in metal chelation or redox cycling.
Part 2: Comparative Biological Performance
Kinase Inhibition (EGFR / FLT3)
Thienopyrimidines are classic ATP-competitive inhibitors.
-
4-Amino Derivatives: These are the gold standard (e.g., bioisosteres of Gefitinib). The nitrogen at C4 acts as a hydrogen bond donor to the "hinge region" of the kinase ATP binding site.
-
4-Thiol/Thioether Derivatives: The sulfur atom is a poor H-bond donor. Consequently, 4-thioethers usually show lower affinity for the wild-type ATP pocket compared to 4-amino analogs. However , they show utility in allosteric inhibition or in targeting specific cysteine-rich domains where the sulfur can form disulfide bridges or interact via softer electrostatic forces.
Antimicrobial Activity
In antimicrobial assays (e.g., S. aureus, E. coli), the trend often reverses:
-
4-Thiol/Thione: The free thiol/thione moiety exhibits inherent antimicrobial properties, likely due to interference with bacterial metalloenzymes or redox homeostasis.
-
4-Oxo: Generally inactive.
Summary of Potency Trends
| Target / Assay | 6-Ethyl-4-Thiol (Precursor/Drug) | 6-Ethyl-4-Amino (Analog) | 6-Phenyl-4-Amino (Analog) |
| EGFR Kinase (WT) | Low ( | High ( | Moderate ( |
| Antimicrobial (S. aureus) | Moderate/High (MIC | Low | Low |
| Metabolic Stability | Low (S-oxidation risk) | High | High |
| Solubility | Moderate | Moderate | Low |
Part 3: Experimental Protocol
Objective: Synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol via the Gewald Reaction and Cyclization.
Reagents:
-
Butyraldehyde (Source of ethyl group)
-
Elemental Sulfur[6]
-
Morpholine (Base catalyst)
-
Formamide / Formic Acid (for cyclization) or CS₂/Pyridine.
Step-by-Step Methodology:
-
Gewald Reaction (Synthesis of Thiophene Core):
-
Mix butyraldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol (30 mL).
-
Add morpholine (10 mmol) dropwise at
. -
Reflux for 3 hours.[7]
-
Mechanism:[8] Knoevenagel condensation followed by thionation and cyclization.
-
Product:Ethyl 2-amino-5-ethylthiophene-3-carboxylate . (The "5-ethyl" on the thiophene becomes the "6-ethyl" on the fused system).
-
-
Cyclization to the 4-Thiol (Thione):
-
Method A (Direct Thiolation): Reflux the thiophene intermediate with
in pyridine. This yields the dithione or thione/one tautomer. -
Method B (Via Oxo + Lawesson's):
-
Reflux intermediate in formamide (
, 6h) to get 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one . -
Treat the 4-oxo compound with Lawesson’s Reagent in dry toluene (Reflux, 4h).
-
-
Workup: Cool, pour into ice water. The precipitate is the crude 4-thiol. Recrystallize from ethanol.
-
-
Validation (Self-Check):
-
IR Spectroscopy: Look for the disappearance of the strong Carbonyl (
) peak at and appearance of Thione/Thiol ( ) stretch around . -
TLC: The thiol is less polar than the amino derivative but more polar than the chloro derivative.
-
Part 4: Structural Analysis & Visualization
Diagram 1: Synthesis & Divergent Functionalization
This flowchart illustrates how the 6-ethyl-4-thiol serves as a pivot point for library generation.
Caption: Synthesis pathway highlighting the 4-thiol as a critical intermediate for S-alkylated functionalization.
Diagram 2: SAR Decision Tree (Thiol vs. Amino)
A logic guide for medicinal chemists choosing between the Thiol and Amino series.
Caption: Decision matrix for selecting the C4-substituent based on biological target.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Rashad, A. E., et al. (2011). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.[1] (Demonstrates the antimicrobial potential of thione derivatives).
-
Gangjee, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry.[1] (Provides SAR on 6-substituted analogs).[8][9][10][11]
-
Thompson, A. M., et al. (2005). Synthesis and Structure-Activity Relationships of 7-Substituted Thieno[3,2-d]pyrimidines as Inhibitors of the EGF Receptor Family Tyrosine Kinases. Journal of Medicinal Chemistry.[1] (Comparative data on Amino vs other C4 substituents).
-
Bhuiyan, M. H., et al. (2006).[12] Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives.[1][6][7][12][13][14] Acta Pharmaceutica.[12] (Specific protocols for thionation).
Sources
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- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. scispace.com [scispace.com]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Validation of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol structure by X-ray crystallography
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Problem Statement
In the development of bioactive heterocycles—specifically thieno[2,3-d]pyrimidines used as kinase inhibitors and antimicrobial agents—structural ambiguity is a persistent challenge. The compound 6-Ethylthieno[2,3-d]pyrimidine-4-thiol (CAS: 13523-14-3) represents a classic case of prototropic tautomerism .
While often designated as a "thiol" (-SH) in nomenclature, the molecule exists in a dynamic equilibrium with its "thione" (=S) counterpart. This distinction is not merely academic; the tautomeric form dictates:
-
Ligand-Protein Binding: Hydrogen bond donor/acceptor profiles (N-H vs S-H).
-
Solubility & Formulation: Crystal packing forces and lattice energy.
-
Synthetic Reactivity: Nucleophilicity at Sulfur vs. Nitrogen.
This guide validates the superiority of Single Crystal X-ray Diffraction (SC-XRD) over solution-state NMR for definitively resolving this structural duality in the solid state.
The Tautomeric Challenge: Thiol vs. Thione
The core structural question lies at the C4 position of the pyrimidine ring. The proton can reside on the sulfur (Thiol form) or the nitrogen at position 3 (Thione form).
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the critical bond changes that SC-XRD detects.
Figure 1: Prototropic tautomerism between the 4-thiol and 4-thione forms. SC-XRD distinguishes these by measuring the C4-S bond length.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
While NMR is the workhorse of synthetic chemistry, it struggles with rapid proton exchange in thienopyrimidines. The following table objectively compares the validation methods.
| Feature | SC-XRD (Gold Standard) | Solution State NMR ( | FT-IR Spectroscopy |
| Primary Detection | Electron density map (direct atomic position) | Magnetic resonance of nuclei | Bond vibrational frequencies |
| Tautomer ID | Definitive. Measures bond lengths (C-S vs C=S) and locates H atoms. | Ambiguous. Signals often average due to fast exchange; solvent dependent. | Indicative. C=S stretch (1100-1200 cm⁻¹) is often obscured by fingerprint region. |
| State of Matter | Solid (Crystal) | Solution | Solid or Solution |
| Resolution | Atomic (< 0.8 Å) | Molecular Environment | Functional Group |
| Sample Req. | Single Crystal (~0.1 - 0.3 mm) | ~5-10 mg dissolved | < 1 mg |
Expert Insight: In DMSO-
Experimental Protocol: SC-XRD Validation Workflow
To validate the structure of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol, follow this self-validating workflow.
Phase 1: Crystallization (The Critical Step)
X-ray diffraction requires a high-quality single crystal. Thienopyrimidines often form needles; obtaining blocks requires slow growth.
-
Solvent Selection: Dissolve 20 mg of the compound in a mixture of Ethanol:Chloroform (3:1) . The chloroform aids solubility, while ethanol acts as the precipitant.
-
Method: Slow Evaporation.
-
Place solution in a small vial (4 mL).
-
Cover with Parafilm and poke 3-4 small holes.
-
Store in a vibration-free, dark environment at room temperature (20-25°C).
-
-
Harvesting: After 3-7 days, inspect for yellow/colorless prismatic crystals. Select a specimen approx.
mm.
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent diffractometer (Mo K
or Cu K radiation). -
Temperature: 100 K (Cryocooling reduces thermal vibration, essential for locating the tautomeric proton).
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Crucial Step: Locate the proton on the difference Fourier map. If the proton is on N3, it confirms the Thione form.
-
Workflow Diagram
Figure 2: Step-by-step workflow from crude product to structural validation.
Data Interpretation: The "Smoking Gun" Metrics
Upon solving the structure, validation rests on two specific geometric parameters. You must compare your experimental values against these standard ranges.
Metric A: The C4-S Bond Length
This is the primary discriminator.
-
Thiol (C-S): Typical length 1.73 – 1.77 Å (Single bond character).
-
Thione (C=S): Typical length 1.66 – 1.69 Å (Double bond character).
Validation Criteria: If your refined C4-S distance is < 1.70 Å, the molecule is in the Thione form.
Metric B: Intermolecular Hydrogen Bonding
Thienopyrimidine thiones typically form centrosymmetric dimers in the crystal lattice, driven by dual hydrogen bonds.
-
Pattern:
-
Geometry: Look for an N...S distance of approx. 3.3 Å and an N-H...S angle > 150°.
Expected Results for 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Based on analogous thienopyrimidine structures (e.g., Acta Cryst. reports on similar derivatives), the expected solid-state structure is the Thione (3H-thieno[2,3-d]pyrimidine-4-thione) .
-
Space Group: Often Monoclinic (
) or Triclinic ( ). -
C4=S Bond: ~1.67 Å.
-
C4-N3 Bond: ~1.38 Å (showing single bond character, distinct from the C=N double bond in the thiol form).
References
-
RSC Advances (2014).Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (Analysis of thienopyrimidine crystal packing and H-bonding).
-
ACS Omega (2022). Design of New Thieno[2,3-d]pyrimidine Analogues as DHFR Inhibitors.[1] (Discusses tautomerism and NMR characterization of the scaffold).
-
[1]
-
-
Journal of the Chemical Society, Perkin Transactions 2.Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. (Standard reference for C=S vs C-S bond lengths).
-
PubChem Compound Summary. Thieno[2,3-d]pyrimidine-4-thiol (CID 2240043).[2] (Chemical and physical property data).[1][2][3][4][5][6][7][8][9]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thieno[2,3-d]pyrimidine-4-thiol | C6H4N2S2 | CID 2240043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. theorchem.ru [theorchem.ru]
- 5. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. thieno(2,3-d)pyrimidin-4(3H)-one | C6H4N2OS | CID 2808547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Comparison of X-ray and NMR structures: is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol Analogs
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine nucleobases. This core has been the foundation for developing a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of analogs derived from the 6-Ethylthieno[2,3-d]pyrimidine-4-thiol structure, focusing on the structure-activity relationships (SAR) that govern their biological effects. We will delve into their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies, to provide actionable insights for researchers and drug development professionals.
The Foundational Scaffold: Synthesis and Significance
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through the versatile Gewald three-component reaction.[5][6] This reaction typically involves the condensation of a ketone (such as 3-pentanone to introduce the 6-ethyl group), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-amino-3-cyanothiophene derivative. This intermediate is the cornerstone for subsequent cyclization to form the fused pyrimidine ring.
The thiol group at the C4 position and the ethyl group at the C6 position of the parent scaffold are critical starting points for analog development. The thiol group, in particular, is a reactive handle for introducing a wide variety of substituents, allowing for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.
Comparative Analysis of Biological Activities
The true potential of the thieno[2,3-d]pyrimidine scaffold is unlocked through the systematic modification of its core structure. Below, we compare the anticancer and antimicrobial activities of various analogs, highlighting key structure-activity relationships.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thieno[2,3-d]pyrimidine derivatives have emerged as potent anticancer agents, frequently functioning as inhibitors of crucial protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[7][8][9] Modifications at the 2, 4, and 6 positions of the scaffold have profound effects on their potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Position 4 Substitutions: Replacing the thiol with various anilino (amino-phenyl) groups is a common strategy for targeting kinase ATP-binding pockets. The nature and position of substituents on this anilino ring are critical for potency against kinases like EGFR.[9][10]
-
Position 2 Substitutions: The introduction of aryl or amino groups at the C2 position can significantly modulate activity. For instance, 2-aryl-4-morpholinothieno[2,3-d]pyrimidines have shown potent inhibitory action against PI3K isoforms.[9]
-
Thiophene Ring Substitutions: Modifications on the thiophene ring, such as at the 5 and 6 positions, influence the overall shape and lipophilicity of the molecule, impacting its fit within the target protein and its pharmacokinetic properties.[11]
Table 1: Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Core Modification | Target/Cell Line | Activity (IC50 / % Inhibition) | Reference |
| Analog A | 2-(benzylamino)-5,6-dimethyl | Melanoma (MDA-MB-435) | GP = -31.02% | [11] |
| Analog B | 4-anilino, 2-(4-methoxyphenyl) | EGFR (T790M mutant) | IC50 = 0.048 µM | [9] |
| Analog C | 2-phenyl (3-OH, 5-OCH3), 4-morpholino | PI3Kβ | 72% Inhibition @ 10 µM | [9] |
| Compound 13k | 4-(3-chloro-4-fluoroanilino) | MCF-7 (Breast Cancer) | IC50 = 7.592 ± 0.32 µM | [10] |
| Compound 5g | 2-ethylthio, 6-phenyl | MCF-7 (Breast Cancer) | IC50 = 18.87 ± 0.2 μg/mL | [12] |
| Compound 15 | 2,3-disubstituted | A549 (Lung Cancer) | IC50 = 0.94 µM | [13] |
Note: IC50 is the half-maximal inhibitory concentration. GP is the Growth Percent.
The data clearly indicates that specific substitutions lead to potent and selective anticancer activity. For example, Analog B demonstrates high potency against a drug-resistant EGFR mutant, a critical feature for targeted cancer therapies.[9] Similarly, the significant growth inhibition shown by Analog A highlights the potential of these scaffolds against aggressive cancers like melanoma.[11] Compound 13k not only shows potent activity against MCF-7 cells but was also found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[10]
Antimicrobial Activity: A Broad-Spectrum Approach
Beyond cancer, thieno[2,3-d]pyrimidine analogs have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][12][14] The structural modifications that confer antimicrobial properties often differ from those required for anticancer efficacy, highlighting the scaffold's versatility.
Structure-Activity Relationship (SAR) Insights:
-
Fused Ring Systems: The fusion of additional heterocyclic rings, such as triazole or thiazine systems, to the core thieno[2,3-d]pyrimidine structure can enhance antimicrobial potency.[15]
-
Position 2 and 4 Substitutions: The introduction of thione or dithione functionalities at positions 2 and 4 has been explored for antibacterial activity.[14][16]
-
Side Chain Modifications: The incorporation of groups like sulfonamides or carboxamides can improve the antimicrobial spectrum and potency.[17]
Table 2: Comparative Antimicrobial Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Target Microorganism | Activity (MIC / Zone of Inhibition) | Reference |
| Compound 2 | S. aureus (MRSA, VRSA) | MIC = 2–16 mg/L | [14] |
| Compound 9b | S. aureus, E. coli, C. albicans | Strong Inhibition | [12] |
| Compound 8j | S. aureus, P. aeruginosa | Good Activity | [17] |
| Various Analogs | B. subtilis, S. aureus | Good to Potent Activity | [2] |
| Various Analogs | C. albicans, A. niger | Potent Antifungal Activity | [2] |
Note: MIC is the Minimum Inhibitory Concentration. MRSA is Methicillin-resistant S. aureus. VRSA is Vancomycin-resistant S. aureus.
The results show that specific analogs possess potent activity against clinically relevant and often drug-resistant pathogens. Compound 2, a thieno[2,3-d]pyrimidinedione derivative, is particularly noteworthy for its effectiveness against MRSA and VRSA, strains that pose a significant threat to public health.[14] The broad-spectrum activity of compounds like 9b underscores the potential to develop a single agent effective against bacteria and fungi.[12]
Visualizing Mechanisms and Workflows
To better understand the biological context and the research process, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for SAR studies.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Experimental Protocols
The trustworthiness of comparative data hinges on robust and reproducible experimental methods. The following are detailed protocols for key assays used to evaluate the biological activities of thieno[2,3-d]pyrimidine analogs.
Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol describes a common synthetic route starting from a Gewald reaction followed by cyclization. [5]
-
Step 1: Synthesis of 2-Aminothiophene-3-carboxylate (Gewald Reaction)
-
To a solution of an appropriate ketone (e.g., cyclopentanone, 10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add diethylamine (20 mmol) dropwise while cooling in an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of starting materials.
-
Pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry in vacuo to yield the 2-aminothiophene intermediate.
-
-
Step 2: Cyclization to form Thieno[2,3-d]pyrimidin-4(3H)-one
-
Reflux a mixture of the 2-aminothiophene-3-carboxylate intermediate (10 mmol) and formamide (30 mL) at 110 °C for 3 hours. [18] 2. After cooling, pour the reaction mixture onto ice water.
-
Collect the precipitate by filtration, dry it, and recrystallize from ethanol to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one product.
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds. [9][19][20]
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. [19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical concentration range is 0.01 µM to 100 µM to establish a full dose-response curve.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle (e.g., DMSO) only as a negative control.
-
Incubate the plates for 48 to 72 hours. [19]
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [19]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure the formazan is fully dissolved.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [21][22]
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism (e.g., S. aureus) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound directly in the plate. Start by adding 50 µL of the compound stock to the first well, mix, and then transfer 50 µL to the next well, repeating across the row.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Conclusion and Future Perspectives
The 6-Ethylthieno[2,3-d]pyrimidine-4-thiol scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The comparative analysis reveals that specific structural modifications can effectively steer their biological activity towards potent anticancer or broad-spectrum antimicrobial effects.
-
For Anticancer Development: Analogs with substituted anilino groups at the C4 position are strong candidates for further development as kinase inhibitors. Future work should focus on optimizing their selectivity, improving pharmacokinetic profiles, and conducting in vivo efficacy studies in relevant cancer models. The ability of compounds like 13k to induce apoptosis suggests that exploring combination therapies could be a fruitful avenue. [10]
-
For Antimicrobial Development: Derivatives incorporating additional heterocyclic systems or unique functionalities like diones have shown efficacy against challenging drug-resistant pathogens. [14]The next steps should involve elucidating their precise mechanism of action, evaluating their toxicity profiles, and optimizing their structures to enhance potency and reduce the potential for resistance development.
References
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). MDPI.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018, July 16). MDPI.
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[1][7][8]riazolo[1,5-a]pyrimidine Derivatives. (2024, February 29). MDPI. Retrieved from
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Benchchem.
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- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC.
- Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2019, July 15). PubMed.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives 3, 4a-l, 5. ResearchGate.
- Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020, June 1). PubMed.
- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022, November 17). MDPI.
-
Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a]t[7][9][11]riazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. (2015). PubMed. Retrieved from
- Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. (2018, July 14). ResearchGate.
- Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. (2021, May 15). ManTech Publications.
- Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023, October 27). MDPI.
- Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PMC.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. PMC.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021, May 16). MDPI.
- In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. (2021, December 6). ResearchGate.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
- Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. (2008, February 19). PMC.
- Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives. (2022, December 2). Semantic Scholar.
- Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. (2010, September 15). PubMed.
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Safety Operating Guide
6-Ethylthieno[2,3-d]pyrimidine-4-thiol proper disposal procedures
6-Ethylthieno[2,3-d]pyrimidine-4-thiol Disposal Protocol
Part 1: Executive Safety Summary
This guide provides an authoritative, mechanism-based protocol for the safe disposal of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol (CAS: 440092-62-6).[1][2] As a thienopyrimidine derivative bearing a thiol (-SH) group, this compound presents specific challenges regarding stench management and potential biological activity .[1]
Improper disposal can lead to significant odor complaints (a common cause of laboratory shutdowns) and environmental contamination.[1][2] The procedures below utilize oxidative quenching to chemically transform the volatile thiol into non-volatile, water-soluble sulfonates before final disposal.
Emergency Response Card
| Scenario | Immediate Action |
| Spill (Solid) | Isolate area. Do not sweep (creates dust).[1][2] Cover with spill pad.[1][2] dampen with 5% bleach solution.[1][3] Scoop into double-bagged waste container. |
| Spill (Liquid) | Cover with absorbent material (vermiculite/sand).[1][2] Treat absorbent with 5% bleach solution in situ if safe (fume hood).[1][2] Transfer to hazardous waste.[1][2][4][5] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2][6] The "rotten egg" smell may persist; treat skin with a dilute hydrogen peroxide (3%) wash if irritation is absent.[2] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][6] Remove contact lenses.[1][2][6][7] Seek medical attention immediately. |
Part 2: Compound Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in designing a safe disposal plan.
| Property | Data | Implication for Disposal |
| Chemical Name | 6-Ethylthieno[2,3-d]pyrimidine-4-thiol | Primary identifier for waste tags.[1][2][8] |
| CAS Number | 440092-62-6 | Use for regulatory reporting (EPA/RCRA).[1][2] |
| Molecular Formula | C₈H₈N₂S₂ | High sulfur content requires oxidative treatment.[1][2] |
| Physical State | Solid (Crystalline Powder) | Dust control is critical during transfer.[1][2] |
| Odor | Strong, offensive (Mercaptan-like) | Requires "Stench" labeling and double-containment.[1][2] |
| Hazards (GHS) | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | Standard PPE (Nitrile gloves, lab coat, goggles) required. |
| Reactivity | Sensitive to Oxidizers | DO NOT mix with strong acids (releases H₂S gas) or strong oxidizers without controlled cooling.[1][2] |
Part 3: The Chemistry of Deactivation
Why We Use Bleach (Sodium Hypochlorite) We do not simply "throw away" thiols; we chemically deactivate them.[1][2] The most effective method for laboratory-scale deactivation of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is oxidation .[1][2]
The thiol (-SH) group is the source of the stench and reactivity.[1][2] Treating it with sodium hypochlorite (NaOCl) initiates a stepwise oxidation:
-
Disulfide Formation: Two thiol molecules oxidize to form a disulfide (R-S-S-R).[1][2] This reduces volatility but may still have some odor.[1]
-
Sulfonate Formation: With excess oxidant, the disulfide is further oxidized to a sulfonic acid/sulfonate (R-SO₃⁻).[1][2] This species is odorless , water-soluble , and significantly less toxic.[1][2]
Scientific Validation: The reaction is exothermic.[1][2][9] For 6-ethylthieno[2,3-d]pyrimidine-4-thiol, the pyrimidine ring is relatively stable, but the thiol substituent is highly reactive toward hypochlorite.[1][2]
Visualizing the Deactivation Pathway:
Caption: Stepwise oxidation mechanism of thiols to sulfonates using sodium hypochlorite.
Part 4: Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound)
Use this for expired stock or spilled solids.[1][2]
-
Containment: Place the solid material into a sealable container (e.g., a screw-top jar). Do not place loose powder directly into a bin.[1][2]
-
Labeling: Label the jar as "Hazardous Waste - Solid - Thiol Derivative - Stench."
-
Secondary Containment: Place the jar into a clear plastic zip-lock bag.
-
Disposal: Deposit into the laboratory's designated Solid Hazardous Waste Drum.
-
Note: Do not attempt to dissolve and quench large quantities (>5g) of solid unless necessary, as the exotherm can be dangerous.
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Use this for solvents containing the compound.[1][2]
-
Segregation: Collect the liquid waste in a dedicated flask inside a fume hood.
-
Quenching Protocol:
-
Prepare a 10-15% Bleach Solution (dilute commercial bleach 1:3 with water).[1][2]
-
Slowly add the bleach solution to the thiol waste while stirring.[2][3]
-
Monitor Temperature: The reaction is exothermic.[1][2][9] If the solution gets hot, stop and let it cool. Ice bath cooling is recommended for volumes >100mL.[1][2]
-
Check pH: The solution will become acidic (HCl generation).[2] Add small amounts of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to maintain pH ~9.[2] This ensures the bleach remains active and prevents chlorine gas evolution.
-
Soak Time: Allow the mixture to stir for at least 2 hours (preferably overnight) to ensure complete oxidation to the sulfonate.
-
-
Verification: Carefully waft (using proper technique) to check for remaining stench.[1][2][10] If odor persists, add more bleach.[2]
-
Final Disposal: Pour the quenched, pH-adjusted (pH 5-9) mixture into the "Aqueous Hazardous Waste" container. Do not pour down the drain unless explicitly authorized by your facility's wastewater permit.
C. Glassware & Equipment Decontamination
Use this for flasks, spatulas, and stir bars.
-
The "Bleach Bath": Set up a plastic tub in the fume hood filled with dilute bleach (approx. 5% NaOCl).[2]
-
Immersion: Immediately after use, submerge all contaminated items into the bath.
-
Soak Duration: Let soak for 4-12 hours .
-
Rinse: Remove items, rinse thoroughly with water, then wash with detergent as normal.[2][7]
-
Bath Disposal: The bleach bath itself eventually becomes chemical waste.[1][2] Dispose of it as "Quenched Oxidizer Waste" once it loses effectiveness or becomes too dirty.[1]
Decision Logic for Disposal:
Caption: Decision matrix for segregating and treating 6-Ethylthieno[2,3-d]pyrimidine-4-thiol waste.
Part 5: Regulatory Compliance
-
RCRA Classification: While not explicitly P- or U-listed, this waste typically falls under D003 (Reactivity) if it generates toxic gases (sulfides) under acidic conditions, or general toxic organic waste codes depending on the solvent.[2] Always characterize as Hazardous Chemical Waste .
-
Labeling:
-
Must Include: "Hazardous Waste", Full Chemical Name, "Stench", "Toxic".
-
-
Storage: Store waste containers in a cool, dry, well-ventilated area. Segregate from acids to prevent the formation of hydrogen sulfide (H₂S) gas.
References
-
Santa Cruz Biotechnology. 6-Ethyl-thieno[2,3-d]pyrimidine-4-thiol Product Data. Retrieved from [1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Section 6.C, Management of Specific Classes of Chemicals (Thiols/Sulfides). Retrieved from
-
University of California, Los Angeles (UCLA) EHS. Standard Operating Procedures for Using Stench Chemicals. Retrieved from
-
PubChem. Thieno[2,3-d]pyrimidine-4-thiol (Compound Summary). National Library of Medicine.[1][2] Retrieved from
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- 9. epfl.ch [epfl.ch]
- 10. reddit.com [reddit.com]
Personal protective equipment for handling 6-Ethylthieno[2,3-d]pyrimidine-4-thiol
Topic: Personal protective equipment for handling 6-Ethylthieno[2,3-d]pyrimidine-4-thiol Content Type: Operational Safety & Logistics Guide[1]
Executive Summary: The Dual Hazard
As researchers, we often underestimate intermediates like 6-Ethylthieno[2,3-d]pyrimidine-4-thiol . This compound presents a dual-front challenge: it carries the potent biological activity typical of thienopyrimidine kinase inhibitor scaffolds and the distinct, permeating "stench" hazard of low-molecular-weight organosulfurs.
This guide moves beyond generic safety advice. It provides a logistical framework to handle this compound without triggering building evacuations (due to false gas leak reports) or compromising personal safety.
Part 1: Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is an irritant and a sensitizer with a high probability of serious eye damage (characteristic of thiols/amines).
GHS Classification Summary
| Hazard Class | GHS Code | Signal | Description |
|---|---|---|---|
| Acute Toxicity | H302 / H332 | Warning | Harmful if swallowed or inhaled.[2] |
| Skin Corrosion | H315 | Warning | Causes skin irritation.[2][3][4][5] |
| Eye Damage | H318 | Danger | Causes serious eye damage. (Corrosive to ocular tissue).[2] |
| Organosulfur | N/A | Stench | Odor threshold < 10 ppb. High psychological impact on lab personnel. |
Critical Insight: The primary logistical failure with thiols is not acute toxicity, but odor containment . A release of milligrams can render a laboratory floor uninhabitable for hours.
Part 2: The PPE Defense System (Layered Protection)
Standard "lab coat and glasses" are insufficient for thiols due to their high vapor pressure and permeation rates.
1. Ocular Protection (Non-Negotiable)
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why? Safety glasses leave gaps. Thiol dust or concentrated solutions are corrosive to the cornea (H318). If the powder becomes airborne during weighing, it will bypass standard glasses.
2. Dermal Protection (The Permeation Barrier)
-
Requirement: Double-Gloving Strategy.
-
Inner Layer: 4 mil Nitrile (Standard).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).
-
-
The Science:[6] Organic thiols have rapid breakthrough times through thin nitrile. The outer glove acts as a sacrificial barrier.
-
Protocol: Change the outer glove immediately upon any splash. Change both pairs every 60 minutes of active handling.
3. Respiratory & Engineering Controls
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If weighing outside a hood is absolutely unavoidable (highly discouraged), use a P100 Particulate Respirator with an Organic Vapor (OV) cartridge.
-
Note: A standard surgical mask offers zero protection against thiol vapors.
Part 3: Visualization of Safety Logic
The following diagram illustrates the hierarchy of controls required for this specific compound.
Figure 1: The "Defense in Depth" strategy for handling bioactive thiols. Engineering controls (Blue) prevent exposure; PPE (Yellow) mitigates failure.
Part 4: Operational Workflow (Step-by-Step)
This protocol ensures that the compound remains contained and the odor is neutralized in situ.
Phase A: Pre-Work Preparation
-
Notify Personnel: Inform lab mates. The smell of thiols mimics natural gas (mercaptans).[6][7] Pre-notification prevents false emergency calls.
-
Prepare the "Kill Bath":
-
Mix a 10% Sodium Hypochlorite (Bleach) solution in a wide-mouth beaker inside the hood.
-
Mechanism:[8]
(Sulfonic acid = Odorless). -
Warning: This reaction is exothermic . Do not cap waste bottles immediately.
-
Phase B: Weighing & Solubilization
-
Transfer: Move the balance into the fume hood if possible. If not, use a balance enclosure .
-
Handling:
-
Open the container only inside the hood.
-
Weigh into a pre-tared vial.
-
Immediately recap the stock bottle and seal with Parafilm.
-
-
Solvent Addition: Add solvent (e.g., DMSO, DMF) immediately to the vial to suppress dust generation.
Phase C: Decontamination & Disposal (The "Bleach Quench")
Do not throw contaminated gloves or paper towels directly into the trash. They will stink up the entire corridor.
-
Liquids: Pour reaction waste slowly into the Bleach Kill Bath. Stir and let sit for 20 minutes.
-
Solids (Gloves/Paper Towels):
-
Place contaminated solid waste into a Ziploc bag.[9]
-
Add 10-20 mL of bleach solution into the bag.
-
Seal the bag and place it in a secondary sealed container (e.g., a screw-top jar) designated for hazardous waste.
-
-
Glassware: Rinse all spatulas and flasks with bleach solution before removing them from the hood for washing.
Part 5: Emergency Response Protocols
Scenario 1: Minor Spill (< 500 mg) inside Hood
-
Do not panic. The smell will be immediate and intense.
-
Cover the spill with a bleach-soaked paper towel .
-
Allow to sit for 15 minutes to oxidize the thiol.
-
Wipe up and dispose of as solid hazardous waste (double-bagged).
Scenario 2: Skin/Eye Exposure [3][5]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Force eyelids open. Note: Thienopyrimidines can cause corneal clouding. Seek medical attention immediately.[3]
-
Skin Contact: Remove contaminated clothing/gloves immediately.[5] Wash with soap and water.[3][4] Do not use ethanol (it increases skin permeability).
Part 6: Waste Management Logic
The following workflow details the chemical deactivation process required before disposal.
Figure 2: The oxidative quenching cycle. Never dispose of thiol waste until the odor is fully neutralized.
References
-
PubChem. (2025).[2] Thieno[2,3-d]pyrimidine-4-thiol Compound Summary (CID 2240043).[2] National Library of Medicine. [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzyl Chloride (Analogous Irritant/Lachrymator Protocols). United States Department of Labor. [Link]
-
University of Rochester, Dept. of Chemistry. (2021). SOP: How to Work with Thiols.[Link]
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- 2. Thieno[2,3-d]pyrimidine-4-thiol | C6H4N2S2 | CID 2240043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
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- 9. faculty.washington.edu [faculty.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
